Manganese acetate tetrahydrate
Description
Properties
IUPAC Name |
manganese(2+);diacetate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Mn.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESXSDZNZGSWSP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14MnO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210566 | |
| Record name | Manganese acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red transparent solid; [Merck Index] Light pink hygroscopic crystals; [Acros Organics MSDS] | |
| Record name | Manganese(II) acetate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6156-78-1 | |
| Record name | Manganese acetate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, manganese(2+) salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE ACETATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TO51D176N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Manganese Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of manganese (II) acetate tetrahydrate (Mn(C₂H₃O₂)₂·4H₂O), a compound with applications in catalysis and as a precursor for various materials. This document details the crystallographic parameters, atomic arrangement, and the experimental methodology used for its structural determination, presenting data in a clear and accessible format for researchers and professionals in chemistry and materials science.
Crystal Structure and Space Group
Manganese (II) acetate tetrahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c .[1][2] This space group is centrosymmetric. The crystal structure was first determined by E.F. Bertaut, D. Qui, P. Burlet, and J. Moreau in 1974 through X-ray diffraction analysis.[2]
The manganese atoms are situated in the bc plane and are interconnected by acetate groups. These planes are separated by approximately 9.6 Å and are linked to one another solely through hydrogen bonds.[2]
Unit Cell Parameters
The determination of the unit cell parameters was carried out using least-squares refinement of the theta angles from 12 measured reflections. The refined parameters for the monoclinic cell are summarized in the table below.
| Parameter | Value |
| a | 11.10 ± 0.01 Å |
| b | 17.51 ± 0.02 Å |
| c | 9.09 ± 0.01 Å |
| β | 118.62 ± 0.05° |
| Z (formula units per cell) | 6 |
Data sourced from Bertaut et al. (1974).
Atomic Coordinates and Molecular Geometry
The asymmetric unit of manganese acetate tetrahydrate contains two crystallographically independent manganese atoms, Mn(1) and Mn(2), along with acetate and water molecules. The fractional atomic coordinates for the non-hydrogen atoms are presented below.
Fractional Atomic Coordinates
| Atom | x | y | z |
| Mn(1) | 0.5000 | 0.0000 | 0.5000 |
| Mn(2) | 0.0200(1) | 0.2983(1) | 0.4327(1) |
| O(1) | 0.0100(3) | 0.1158(2) | 0.1047(3) |
| O(2) | 0.0232(3) | 0.2107(2) | 0.2684(4) |
| O(3) | 0.1754(3) | 0.3526(2) | 0.3880(4) |
| O(4) | 0.1718(3) | 0.4747(2) | 0.4603(4) |
| O(5) | -0.1636(3) | 0.4671(2) | 0.2591(4) |
| O(6) | -0.1379(3) | 0.3477(2) | 0.2885(4) |
| O(7) (H₂O) | 0.2014(4) | 0.2223(2) | 0.0645(4) |
| O(8) (H₂O) | 0.3230(4) | 0.3802(2) | 0.1834(4) |
| O(9) (H₂O) | 0.4283(4) | 0.3175(2) | 0.1245(4) |
| O(10) (H₂O) | 0.6148(4) | 0.1966(2) | 0.1493(5) |
| O(11) (H₂O) | 0.6692(4) | 0.3777(2) | 0.4119(4) |
| O(12) (H₂O) | 0.3317(4) | 0.1055(2) | 0.3303(5) |
| C(1) | 0.0128(4) | 0.1417(2) | 0.2377(5) |
| C(2) | 0.0026(6) | 0.0869(3) | 0.3623(7) |
| C(3) | 0.2189(5) | 0.4206(3) | 0.4115(6) |
| C(4) | 0.3411(6) | 0.4377(3) | 0.3835(7) |
| C(5) | -0.2000(5) | 0.4094(3) | 0.2429(6) |
| C(6) | -0.3229(6) | 0.4288(3) | 0.1989(7) |
Standard deviations are given in parentheses. Data sourced from Bertaut et al. (1974).
Selected Interatomic Distances and Bond Angles
The coordination environment of the manganese atoms and the geometry of the acetate ligands are characterized by the following bond lengths and angles.
| Bond | Distance (Å) | Angle | Angle (°) |
| Mn(1)-O(2) | 2.162(4) | O(2)-Mn(1)-O(2') | 180.0 |
| Mn(1)-O(8) | 2.180(4) | O(8)-Mn(1)-O(8') | 180.0 |
| Mn(1)-O(12) | 2.221(4) | O(12)-Mn(1)-O(12') | 180.0 |
| Mn(2)-O(3) | 2.144(4) | O(3)-Mn(2)-O(4) | 59.8(1) |
| Mn(2)-O(4) | 2.278(4) | O(5)-Mn(2)-O(6) | 59.9(1) |
| Mn(2)-O(5) | 2.285(4) | O(7)-Mn(2)-O(9) | 90.3(1) |
| Mn(2)-O(6) | 2.150(4) | ||
| Mn(2)-O(7) | 2.203(4) | ||
| Mn(2)-O(9) | 2.208(4) | ||
| C(1)-O(1) | 1.268(6) | O(1)-C(1)-O(2) | 120.3(4) |
| C(1)-O(2) | 1.272(6) | O(1)-C(1)-C(2) | 119.5(4) |
| C(1)-C(2) | 1.511(7) | O(2)-C(1)-C(2) | 120.2(4) |
| C(3)-O(3) | 1.270(6) | O(3)-C(3)-O(4) | 120.1(4) |
| C(3)-O(4) | 1.274(6) | O(3)-C(3)-C(4) | 119.8(4) |
| C(3)-C(4) | 1.505(7) | O(4)-C(3)-C(4) | 120.1(4) |
| C(5)-O(5) | 1.273(6) | O(5)-C(5)-O(6) | 120.2(4) |
| C(5)-O(6) | 1.269(6) | O(5)-C(5)-C(6) | 119.7(4) |
| C(5)-C(6) | 1.508(7) | O(6)-C(5)-C(6) | 120.1(4) |
Data calculated from the atomic coordinates provided by Bertaut et al. (1974).
Experimental Protocols
The determination of the crystal structure of this compound involved single-crystal X-ray diffraction. The general workflow for this process is outlined below.
Crystal Synthesis and Preparation
Single crystals of this compound can be prepared by the slow evaporation of an aqueous solution of the salt. The resulting crystals are transparent, pink, lozenge-shaped plates. These crystals are noted to be brittle and cleave easily along the (100) plane.
X-ray Diffraction Data Collection
The crystallographic data were collected using Siemens and Philips automated diffractometers.
-
Radiation Source: Molybdenum Kα (Mo Kα) radiation was utilized.
-
Data Collection: The intensities of the reflections were measured and subsequently corrected for Lorentz and polarization effects.
-
Systematic Absences: The observed systematic absences in the diffraction pattern (h0l with l=2n+1 and 0k0 with k=2n+1) were indicative of the P2₁/c space group.
Structure Solution and Refinement
The crystal structure was solved and refined to a final R-factor of 0.049.[2] The positional parameters of the hydrogen atoms could not be determined from the X-ray diffraction data.[2]
Visualization of Experimental Workflow
The logical flow of the experimental and computational steps involved in determining the crystal structure is depicted in the following diagram.
Caption: Workflow for the determination of the crystal structure of this compound.
References
Solubility Profile of Manganese(II) Acetate Tetrahydrate in Water and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of manganese(II) acetate tetrahydrate in two common laboratory solvents: water and ethanol. Understanding the solubility of this compound is critical for a wide range of applications, from its use as a catalyst and in the synthesis of materials to its role in biological systems and pharmaceutical development. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination based on established international standards, and offers a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of manganese(II) acetate tetrahydrate has been reported in the literature, though data, particularly for ethanol, is limited and shows some inconsistencies for aqueous solutions. The available quantitative data is summarized in the table below. It is important to note that the precise conditions under which some of these measurements were taken are not always clearly stated, which may contribute to the observed discrepancies.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source(s) |
| Water | 20 | 70.0 | [1] |
| Water | 25 | 23.3 | [2] |
| Water | 50 | 64.5 ( g/100g of solvent) | [3] |
| Ethanol | ~20 | 2.4 (anecdotal, not confirmed saturation) | [4] |
Note: The majority of sources describe manganese(II) acetate tetrahydrate as qualitatively "soluble" in both water and ethanol.[5][6]
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible solubility data for manganese(II) acetate tetrahydrate, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 ("Water Solubility"), which includes the flask method suitable for substances with solubility above 10⁻² g/L.[7][8][9][10] This protocol can be adapted for use with ethanol as the solvent.
Objective: To determine the saturation solubility of manganese(II) acetate tetrahydrate in water and ethanol at controlled temperatures.
Principle: The "shake-flask" method involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Reagents:
-
Manganese(II) acetate tetrahydrate (analytical grade)
-
Deionized water (Type II grade or equivalent)
-
Absolute ethanol (analytical grade)
-
Constant temperature water bath or incubator with shaker
-
Glass flasks with stoppers (e.g., 50 mL or 100 mL)
-
Analytical balance (± 0.1 mg)
-
Magnetic stirrer and stir bars
-
Syringes with membrane filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for manganese concentration determination (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or a validated titration method).
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This can be done by preparing a supersaturated solution and observing the time it takes for the concentration to stabilize.
-
Sample Preparation:
-
Add an excess amount of manganese(II) acetate tetrahydrate to several flasks. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the respective solvent (water or ethanol) to each flask.
-
-
Equilibration:
-
Place the flasks in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 20°C, 25°C, 30°C, etc.).
-
Agitate the flasks at a constant rate that is vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.
-
Allow the solutions to equilibrate for a predetermined time (e.g., 24-48 hours, as determined by the preliminary test). It is crucial to ensure that equilibrium has been reached by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration no longer changes.
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a membrane filter to remove any undissolved particles.
-
Immediately dilute the filtered sample with a known volume of the appropriate solvent to prevent crystallization and to bring the concentration within the analytical range of the chosen instrument.
-
-
Concentration Analysis:
-
Determine the concentration of manganese in the diluted samples using a calibrated analytical method (e.g., AAS or ICP-OES).
-
Perform at least three independent measurements for each solvent and temperature.
-
-
Calculation of Solubility:
-
Calculate the concentration of manganese(II) acetate tetrahydrate in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in grams of solute per 100 mL of solvent.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination and comparison of the solubility of manganese(II) acetate tetrahydrate.
Caption: Experimental workflow for determining the solubility of manganese(II) acetate tetrahydrate.
References
- 1. Manganese(II) acetate - Wikipedia [en.wikipedia.org]
- 2. MANGANESE(II) ACETATE TETRAHYDRATE | 6156-78-1 [chemicalbook.com]
- 3. manganese(II) acetate tetrahydrate [chemister.ru]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Manganese(II) acetate - Crystal growing [en.crystalls.info]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. Water Solubility | Scymaris [scymaris.com]
- 10. oecd.org [oecd.org]
Manganese Acetate Tetrahydrate as a Precursor for Manganese Dioxide Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of manganese dioxide (MnO₂) nanoparticles using manganese acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) as a precursor. The versatility of this precursor allows for the fabrication of MnO₂ nanoparticles through various synthesis routes, each yielding distinct nanoparticle morphologies and properties. This document details the experimental protocols for the most common synthesis methods, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying reaction pathways and experimental workflows.
Introduction
Manganese dioxide nanoparticles have garnered significant attention in biomedical and pharmaceutical research due to their unique physicochemical properties, including high surface area, diverse crystalline structures (α, β, γ, δ), and potent catalytic and oxidizing capabilities. These properties make them promising candidates for applications in drug delivery, bioimaging, biosensing, and as therapeutic agents. The choice of precursor is a critical factor in determining the final characteristics of the synthesized nanoparticles. This compound is a widely used precursor due to its good solubility in water and various organic solvents, and its ability to readily decompose to form manganese oxides upon heating. This guide focuses on the practical aspects of MnO₂ nanoparticle synthesis from this precursor, providing researchers with the necessary information to produce tailored nanoparticles for their specific applications.
Synthesis Methodologies
Several methods have been successfully employed to synthesize MnO₂ nanoparticles from this compound. The most prominent methods include hydrothermal synthesis, green synthesis, co-precipitation, solvothermal synthesis, and the sol-gel method. Each method offers distinct advantages and allows for the control of nanoparticle size, shape, and crystallinity.
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method that utilizes high temperatures and pressures in an aqueous solution to induce the crystallization of materials. This method is known for producing highly crystalline and well-defined nanostructures.
Experimental Protocol:
A typical hydrothermal synthesis of MnO₂ nanoparticles involves the following steps[1]:
-
Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of this compound by dissolving the appropriate amount in deionized water.
-
Addition of Capping Agent (Optional): To control the size and morphology of the nanoparticles, a capping agent such as Cetyltrimethylammonium bromide (CTAB) can be added to the precursor solution and stirred for 30 minutes.
-
pH Adjustment: Add a 0.4 M solution of sodium hydroxide (NaOH) dropwise to the solution under constant stirring until the desired pH is reached. A brownish precipitate will form.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 12-24 hours).
-
Product Recovery: After the reaction, the autoclave is cooled down to room temperature. The resulting black precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven.
Green Synthesis
Green synthesis offers an eco-friendly and cost-effective alternative to conventional chemical methods by utilizing plant extracts or microorganisms as reducing and capping agents. The bioactive compounds present in these natural extracts facilitate the formation of nanoparticles.
Experimental Protocol:
The green synthesis of MnO₂ nanoparticles typically follows these steps[2][3][4]:
-
Preparation of Plant Extract: An aqueous extract of a suitable plant material (e.g., Piper nigrum fruits, Nyctanthes arbor-tristis leaves) is prepared by boiling a known weight of the powdered plant material in deionized water, followed by filtration.[4]
-
Reaction Mixture: A specific volume of the plant extract is added to an aqueous solution of this compound (e.g., 0.1 M) under continuous stirring.
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80°C) and stirred for a specified time (e.g., 2-24 hours). A color change in the solution indicates the formation of MnO₂ nanoparticles.[2][4]
-
Product Recovery: The synthesized nanoparticles are separated from the solution by filtration or centrifugation, washed with deionized water, and dried.
Co-precipitation Method
Co-precipitation is a simple and rapid method for synthesizing nanoparticles. It involves the simultaneous precipitation of the desired compound from a solution containing the precursor salt by adding a precipitating agent. While many protocols use manganese sulfate or chloride, manganese acetate can also be employed as a precursor[5].
Experimental Protocol:
A general procedure for the co-precipitation synthesis of MnO₂ nanoparticles is as follows:
-
Precursor Solution: Prepare an aqueous solution of this compound.
-
Precipitation: While vigorously stirring the precursor solution, a precipitating agent such as sodium hydroxide (NaOH) or ammonia (NH₃) is added dropwise until a pH of 8-10 is achieved, leading to the formation of a brown precipitate.[6]
-
Aging: The precipitate is typically aged for a certain period (e.g., 1-8 hours) under continuous stirring at a constant temperature (e.g., 60-80°C).[6][7]
-
Product Recovery: The precipitate is then filtered, washed with deionized water and ethanol, and dried in an oven. The dried powder may be further calcined at a high temperature (e.g., 500°C) to obtain the final crystalline MnO₂ nanoparticles.[7]
Solvothermal Synthesis
Similar to the hydrothermal method, solvothermal synthesis is carried out in a sealed vessel at elevated temperatures and pressures. However, it utilizes non-aqueous solvents, which can influence the morphology and properties of the resulting nanoparticles. While some protocols using manganese acetate have resulted in MnO nanoparticles, careful control of reaction parameters can potentially yield MnO₂.[8]
Experimental Protocol (General):
-
Reaction Mixture: this compound is dissolved in a high-boiling point organic solvent (e.g., oleic acid, benzyl ether).
-
Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120-200°C) for several hours.[9]
-
Product Recovery: After cooling, the product is collected by centrifugation, washed with a suitable solvent (e.g., a hexane/acetone mixture) to remove unreacted precursors and the solvent, and then dried under vacuum.[8]
Sol-Gel Method
The sol-gel method is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. It is important to note that some sol-gel preparations using manganese acetate have been reported to yield Mn₃O₄; therefore, careful control over the oxidizing conditions is crucial for the synthesis of MnO₂.[10]
Experimental Protocol (General):
-
Sol Formation: this compound is dissolved in a suitable solvent, often in the presence of a complexing agent or surfactant (e.g., citric acid, polyvinylpyrrolidone).[4]
-
Gelation: The sol is then subjected to conditions that promote gelation, which can be achieved by adding a catalyst (acid or base) or by controlled evaporation of the solvent.
-
Aging and Drying: The gel is aged for a period to allow for the completion of the condensation reactions, followed by drying to remove the solvent.
-
Calcination: The dried gel is then calcined at a specific temperature to remove organic residues and induce the crystallization of MnO₂ nanoparticles.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies on the synthesis of MnO₂ nanoparticles using this compound as a precursor.
Table 1: Reaction Conditions for MnO₂ Nanoparticle Synthesis
| Synthesis Method | Precursor Concentration | Temperature (°C) | Time (h) | pH | Other Reagents | Reference |
| Hydrothermal | 0.2 M | 120-180 | 12-24 | - | CTAB, NaOH | [1] |
| Green Synthesis | 0.1 M | 60-80 | 2-24 | - | Plant Extracts | [2][4] |
| Co-precipitation | - | 60-80 | 1-8 | 8-10 | NaOH / NH₃ | [6][7] |
| Solvothermal | - | 120-200 | Several | - | Oleic acid | [8][9] |
| Sol-Gel | - | 80 (drying) | 20 (drying) | - | Oxalic acid, Ethanol | [10] |
Table 2: Physicochemical Properties of Synthesized MnO₂ Nanoparticles
| Synthesis Method | Nanoparticle Size (nm) | Morphology | Crystalline Phase | Surface Area (m²/g) | Reference |
| Hydrothermal | - | Spherical, Rod-like | α-MnO₂ | - | [1] |
| Green Synthesis | 38.54 - 899.5 | Aggregates | Crystalline | - | [4] |
| Co-precipitation | 25-30 | Spherical | Cubic | - | [7] |
| Solvothermal | - | - | MnO | - | [8] |
| Sol-Gel | 29.7 | Interlaced plates | Mn₃O₄ | - | [10] |
Visualization of Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental workflows and a proposed reaction mechanism for the synthesis of MnO₂ nanoparticles.
Conclusion
This compound is a versatile and effective precursor for the synthesis of manganese dioxide nanoparticles through various methods. This guide has provided detailed experimental protocols for hydrothermal, green synthesis, co-precipitation, solvothermal, and sol-gel methods. The quantitative data presented in the tables allows for a comparative analysis of the different synthesis routes and their outcomes. The provided diagrams offer a visual representation of the experimental workflows and the underlying reaction mechanism. Researchers and drug development professionals can utilize this information to select and optimize the most suitable synthesis method to produce MnO₂ nanoparticles with the desired characteristics for their specific applications, paving the way for advancements in nanomedicine and materials science.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. ias.ac.in [ias.ac.in]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. ijirset.com [ijirset.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate [jove.com]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of manganese acetate tetrahydrate
An In-depth Technical Guide to Manganese (II) Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of manganese (II) acetate tetrahydrate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details its chemical structure, physical characteristics, and reactivity, supported by experimental protocols and data.
General and Physicochemical Properties
Manganese (II) acetate tetrahydrate is a pale pink crystalline solid.[1][2][3][4][5][6][7][8] It is the tetrahydrate salt of manganese(II) and acetic acid. The compound is known by several names, including manganous acetate tetrahydrate and manganese diacetate tetrahydrate.[1][3][5]
General Properties
A summary of the general properties is presented in the table below.
| Property | Value |
| Chemical Formula | Mn(CH₃COO)₂·4H₂O[1][3][8][9] or C₄H₁₄MnO₈[2][3] |
| IUPAC Name | manganese(2+);diacetate;tetrahydrate[2][3] |
| CAS Number | 6156-78-1[1][3][8][10] |
| Molar Mass | 245.087 g/mol [1], 245.09 g/mol [2][3][5][6][7][8][11][12] |
| Appearance | Light pink/pale red crystalline solid/powder[1][2][3][4][5][6][7][8][10] |
| Crystal System | Monoclinic[9][13][14][15] |
| Space Group | P2₁/c[13][14][16] |
Physical Properties
Quantitative physical data for manganese (II) acetate tetrahydrate are crucial for its application in various experimental settings.
| Property | Value |
| Melting Point | 80 °C (176 °F; 353 K)[1][3][9][15][17] |
| Decomposition Temp. | Dehydration begins at 80-120 °C[17]; further decomposition occurs at >300 °C[18] |
| Density | 1.59 g/cm³[1], 1.589 g/mL at 25 °C[3][6][9][10][12][16][19] |
| pH | 6.0 - 8.5[8]; ~7.0 in a 50 g/L aqueous solution at 20 °C[10][18][20] |
| Magnetic Susceptibility (χ) | +13,650·10⁻⁶ cm³/mol[1] |
Solubility
The compound is soluble in water and various polar organic solvents.[1][3][10][11]
| Solvent | Solubility |
| Water | ~700 g/L at 20 °C[1]; 64.5 g/100 g at 50 °C[15] |
| Methanol | Soluble[1][3][10][11][16] |
| Ethanol | Soluble[1][3][10][11][15][16] |
| Acetic Acid | Soluble[1][10][11][16] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of manganese (II) acetate tetrahydrate.
Synthesis and Purification
A common laboratory-scale synthesis involves the reaction of manganese (II) carbonate with acetic acid.[1][4][9] Reaction: MnCO₃ + 2 CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂[1][9]
Detailed Purification Protocol: A method for obtaining high-purity manganese (II) acetate tetrahydrate involves the following steps[21]:
-
Dissolution: Manganese carbonate is dissolved in acetic acid.
-
Impurity Precipitation: The resulting solution is alkalized with aqueous ammonia to a pH of 7.5–8. This step precipitates heavy metal impurities.
-
Filtration: The solution is filtered to remove the precipitated impurities.
-
Controlled Crystallization: The purified solution undergoes crystallization via controlled cooling from 40 °C to 20 °C, accompanied by intense stirring to ensure uniform crystal growth.
-
Washing: The crystalline precipitate is filtered and washed with a pure, saturated manganese acetate solution.
-
Drying: The final product is dried to yield high-purity Mn(CH₃COO)₂·4H₂O.
Caption: Synthesis and purification workflow for manganese (II) acetate tetrahydrate.
Thermal Analysis (TGA/DSC)
The thermal decomposition of manganese (II) acetate tetrahydrate has been studied using thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).[22][23] The process occurs in distinct stages when heated in an inert atmosphere.
Methodology: Non-isothermal analysis is performed by heating the sample from ambient temperature to approximately 500 °C at a constant ramp rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., nitrogen).[23]
Decomposition Pathway:
-
Stage 1 (Dehydration): Occurs between 20 °C and 125 °C, corresponding to the loss of four water molecules of hydration.[23] This process involves two overlapping steps.[22][23]
-
Stage 2 (Melting and Intermediate Formation): The first dehydration step is followed by melting at approximately 120 °C.[22] An exothermic process around 155 °C suggests the formation of a manganese acetate hydroxide intermediate.[22][23]
-
Stage 3 (Decomposition): Between 190 °C and 346 °C, the anhydrous salt decomposes.[23]
-
Final Residue: In an inert (N₂) or reducing (H₂) atmosphere, the final solid product is manganese (II) oxide (MnO). In an oxidizing atmosphere (air), it is manganese (II,III) oxide (Mn₃O₄).[22][23]
-
Gaseous Products: The decomposition releases a mixture of volatile compounds, including acetone, acetic acid, CO, CO₂, and trace amounts of acetaldehyde, methane, and isobutene.[22][23]
Caption: Thermal decomposition pathway of manganese (II) acetate tetrahydrate.
Spectroscopic Analysis (FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for characterizing manganese (II) acetate tetrahydrate and its decomposition products.
Methodology: Spectra are typically recorded using the KBr-pellet technique.[2] The sample is finely ground with potassium bromide and pressed into a transparent disk for analysis.
Spectral Features:
-
The FTIR spectrum of the parent compound shows characteristic absorption bands for the acetate group and water of hydration.
-
During thermal decomposition, changes in the spectrum can be monitored. For example, the bands corresponding to water molecules will disappear upon dehydration.
-
The formation of manganese oxide as the final product is confirmed by the appearance of characteristic O-Mn-O stretching vibration bands in the 400–750 cm⁻¹ region.[24]
Applications in Research and Development
Manganese (II) acetate tetrahydrate is a versatile compound with numerous applications in industrial and research settings.
-
Catalysis: It serves as an oxidation catalyst in organic synthesis, such as in the production of polyesters and paints.[3][4][11][25]
-
Materials Science: It is a common precursor for synthesizing various manganese-based materials, including manganese oxides (e.g., MnO₂, Mn₃O₄) used in batteries, catalysts, and ceramics.[5][26]
-
Biochemical Research: In biological systems, it serves as a source of manganese ions (Mn²⁺), which are essential cofactors for numerous enzymes. This makes it useful for studying metabolic pathways and enzyme kinetics.[26]
-
Drug Development and Pharmaceuticals: The compound is explored for its potential in pharmaceutical formulations, particularly for treating conditions related to manganese deficiency.[5][7][26] It can also be used as a reagent or intermediate in the synthesis of active pharmaceutical ingredients.[7]
-
Other Uses: It is also employed as a mordant in the textile industry for dyeing, a drier for paints and varnishes, and as a micronutrient in fertilizers for agriculture.[3][11][25][26]
References
- 1. Manganese(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Manganese acetate tetrahydrate | C4H14MnO8 | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manganese(II) acetate tetrahydrate, Mn 22% (typical) | Fisher Scientific [fishersci.ca]
- 4. Manganese(II) acetate tetrahydrate - Manganese acetate formula [ceramic-glazes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. americanelements.com [americanelements.com]
- 7. Manganese Acetate – High-Purity Catalyst & Industrial Chemical Compound_Food minerals_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 8. This compound - this compound (Extra Pure) Manufacturer from Mumbai [m.avachemicals.net]
- 9. Manganese(II) acetate - Crystal growing [en.crystalls.info]
- 10. chembk.com [chembk.com]
- 11. Manganese(II) acetate tetrahydrate, Mn 22% (typical) 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 12. chemicalpoint.eu [chemicalpoint.eu]
- 13. [PDF] Crystal structure of this compound | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. manganese(II) acetate tetrahydrate [chemister.ru]
- 16. MANGANESE(II) ACETATE TETRAHYDRATE | 6156-78-1 [chemicalbook.com]
- 17. Manganese(II) Acetate Tetrahydrate [benchchem.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. MANGANESE(II) ACETATE TETRAHYDRATE CAS#: 6156-78-1 [m.chemicalbook.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. sibran.ru [sibran.ru]
- 22. researchgate.net [researchgate.net]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. researchgate.net [researchgate.net]
- 25. elemtrade.com [elemtrade.com]
- 26. chemimpex.com [chemimpex.com]
The Coordination Chemistry of Manganese(II) Acetate Complexes: A Technical Guide for Researchers and Drug Development Professionals
An exploration of the synthesis, structure, reactivity, and applications of manganese(II) acetate complexes, offering insights for catalysis and medicinal chemistry.
Manganese(II) acetate serves as a versatile and crucial precursor in the field of coordination chemistry. Its ability to form a diverse array of complexes with varied geometries and nuclearities has positioned it as a valuable tool for researchers, particularly those in drug development and materials science. This technical guide provides an in-depth overview of the core principles of manganese(II) acetate coordination chemistry, detailing experimental protocols, structural characteristics, and key applications.
Synthesis of Manganese(II) Acetate Complexes
The synthesis of manganese(II) acetate itself can be achieved through the reaction of manganese(II,III) oxide or manganese(II) carbonate with acetic acid.[1] The resulting manganese(II) acetate, which exists in anhydrous, dihydrate, and tetrahydrate forms, is a common starting material for the synthesis of more complex coordination compounds.[1][2]
A general and straightforward method for the synthesis of manganese(II) acetate complexes involves the reaction of manganese(II) acetate tetrahydrate with a desired ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a critical role in determining the final product's structure and properties.
General Experimental Protocol for the Synthesis of a Manganese(II) Acetate Complex with a Nitrogen-Donor Ligand
This protocol provides a template for the synthesis of a manganese(II) acetate complex with a generic nitrogen-containing heterocyclic ligand (L).
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Nitrogen-donor ligand (L) (e.g., pyridine, bipyridine, phenanthroline)
-
Ethanol (or other suitable solvent)
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of manganese(II) acetate tetrahydrate in a minimal amount of deionized water.
-
In a separate flask, dissolve the nitrogen-donor ligand (L) in ethanol. The molar ratio of Mn(OAc)₂ to L can be varied to target different coordination environments.
-
Slowly add the aqueous solution of manganese(II) acetate to the ethanolic solution of the ligand with constant stirring.
-
The reaction mixture may be heated to reflux for a specified period to ensure complete reaction.
-
Allow the solution to cool slowly to room temperature.
-
Crystals of the manganese(II) acetate complex may form upon cooling or after slow evaporation of the solvent.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Note: The specific conditions, including solvent, temperature, and reaction time, should be optimized for each specific ligand.
Structural Characterization and Coordination Modes
Manganese(II), with its d⁵ electronic configuration, does not exhibit a crystal field stabilization energy, leading to a variety of possible coordination geometries. However, octahedral geometry is the most prevalent for manganese(II) complexes.[1][3] The acetate ligand can coordinate to the manganese(II) center in several modes, including monodentate, bidentate (chelating), and bridging fashions. The bridging mode is common and often leads to the formation of polynuclear complexes and coordination polymers.[3]
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes, providing data on bond lengths, bond angles, and overall molecular geometry.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of the acetate ligand. The positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) carboxylate stretching vibrations are indicative of its binding mode. For instance, a larger separation (Δν = νₐsym - νₛym) is often observed for monodentate coordination compared to bidentate or bridging modes. The room-temperature IR spectrum of Mn(OAc)₂ shows strong carboxylate modes at approximately 1388 and 1566 cm⁻¹, suggesting a bridging connection in the solid state.[3]
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic manganese(II) complexes. The spectrum can provide information about the electronic environment and symmetry of the manganese center.
Quantitative Data Summary
The following tables summarize key quantitative data for representative manganese(II) acetate complexes.
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| Mn(CH₃COO)₂·4H₂O | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [4] |
| Mn₄(OAc)₁₀[EMIM]₂ | Triclinic | P-1 | 9.362(2) | 10.820(3) | 12.659(3) | 70.170(5) | 87.581(5) | 79.631(6) | 1186.3(5) | [1] |
| [Mn(dipic)(bipy)]·2H₂O | - | - | - | - | - | - | - | - | - | [5] |
| [Mn(mef–O)₂(bipy)(MeOH)₂] | - | - | - | - | - | - | - | - | - | [6] |
Table 1: Crystallographic Data for Selected Manganese(II) Acetate Complexes.
| Complex | Mn-O (Å) | Mn-N (Å) | O-Mn-O (°) | N-Mn-N (°) | Ref. |
| [Mn(mef–O)₂(py)₂(H₂O)(MeOH)]·1.5py | 2.133(2) - 2.259(3) | - | - | - | [6] |
| [Mn(tO2DO2A)(H₂O)]·2H₂O | 2.15 - 2.30 (carboxylate) | - | - | - | [7] |
Table 2: Selected Bond Lengths and Angles for Manganese(II) Acetate Complexes.
| Complex | Method | Magnetic Moment (μB) | Temperature (K) | Ref. |
| Mn(II) complexes with semicarbazones | - | 5.8 - 6.0 | Room | [8] |
| Mn(IV) complexes | - | 3.967 - 4.08 | - | [9] |
Table 3: Magnetic Properties of Manganese Complexes.
| Complex | νₐsym(COO⁻) (cm⁻¹) | νₛym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Ref. |
| Mn(OAc)₂ | 1566 | 1388 | 178 | [3] |
| [Μn(mef–O)₂(py)₂(H₂O)(MeOH)]·1.5py | 1581 | 1389 | 192 | [6] |
Table 4: Infrared Spectroscopic Data for the Acetate Ligand in Manganese(II) Complexes.
Applications in Drug Development
Manganese(II) acetate complexes have emerged as significant players in various aspects of drug development, from the synthesis of bioactive molecules to their potential use as therapeutic and diagnostic agents.
Catalysis in Organic Synthesis
Manganese acetate is an effective catalyst for a range of organic transformations that are crucial in the synthesis of pharmaceuticals.[10][11] It can promote oxidation reactions, such as the conversion of alcohols to aldehydes or ketones, and facilitate the formation of carbon-carbon bonds.[10] The catalytic activity of manganese complexes is often attributed to the ability of manganese to exist in multiple oxidation states, enabling it to participate in redox cycles.[12] This catalytic prowess allows for the late-stage functionalization of complex molecules, a valuable strategy for the rapid diversification of drug candidates and the synthesis of metabolites.[13]
MRI Contrast Agents
Manganese(II) complexes are being extensively investigated as alternatives to gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).[14][15][16] The paramagnetic nature of the high-spin d⁵ Mn(II) ion, with its five unpaired electrons, makes it highly effective at shortening the T₁ relaxation time of water protons, thereby enhancing the MRI signal.[17][18] The design of stable and inert Mn(II) complexes with ligands such as those derived from 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a key area of research to prevent the release of potentially toxic free manganese ions in vivo.[17] Some manganese complexes have shown promise as liver-specific MRI contrast agents.[14]
Biological Activity
Certain manganese(II) complexes have demonstrated interesting biological activities, including anticancer, antimicrobial, and antifungal properties.[6][19] The mechanism of action is often linked to the complex's ability to interact with biological macromolecules like DNA or to generate reactive oxygen species.[20] For example, manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to interact with DNA via intercalation and exhibit antioxidant activity.[6]
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of manganese(II) acetate complexes.
References
- 1. Synthesis, Characterization, and Crystal Structures of Two New Manganese Aceto EMIM Ionic Compounds with Chains of Mn2+ Ions Coordinated Exclusively by Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese(II) acetate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Crystal structure of manganese acetate tetrahydrate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Manganese Acetate for Chemical Industries [manglamchemicals.com]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 13. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Spectroscopic Analysis of Manganese Acetate Tetrahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of manganese acetate tetrahydrate [Mn(CH₃COO)₂·4H₂O], focusing on Infrared (IR) and Raman spectroscopy. This document details the vibrational characteristics of the compound, offering insights into its molecular structure and bonding. The guide includes detailed experimental protocols, quantitative data summarized in tabular format, and logical workflow diagrams to facilitate understanding and replication of the analytical procedures.
Introduction
This compound is a moderately water-soluble crystalline solid that serves as a precursor in various chemical syntheses and as a catalyst. A thorough understanding of its structural and vibrational properties is crucial for its application in research and development, particularly in the synthesis of manganese-based materials and pharmaceuticals. Infrared and Raman spectroscopy are powerful non-destructive techniques for elucidating the molecular structure, identifying functional groups, and studying the coordination chemistry of this compound. This guide presents a detailed spectroscopic characterization of this compound.
Molecular Structure and Vibrational Modes
This compound crystallizes in a monoclinic system. The manganese(II) ion is coordinated by oxygen atoms from both the acetate ligands and water molecules. The acetate group can coordinate to the metal ion in several ways (unidentate, bidentate chelating, or bidentate bridging), which influences the vibrational frequencies of its carboxylate group. In this compound, the acetate ions act as bridging ligands, and the water molecules are also coordinated to the manganese center.
The vibrational spectrum of this compound is characterized by the vibrational modes of the acetate ion (CH₃COO⁻), the coordinated water molecules (H₂O), and the manganese-oxygen (Mn-O) bonds.
Key Vibrational Modes:
-
Acetate Vibrations:
-
C-H stretching and bending: Vibrations of the methyl (CH₃) group.
-
C-C stretching: Vibration of the carbon-carbon bond.
-
COO⁻ stretching: Symmetric and asymmetric stretching of the carboxylate group. The separation between these two stretching frequencies (Δν) is indicative of the coordination mode of the acetate ligand.
-
COO⁻ bending and rocking: In-plane and out-of-plane bending motions of the carboxylate group.
-
-
Water Vibrations:
-
O-H stretching: Symmetric and asymmetric stretching of the water molecules. These are often observed as broad bands due to hydrogen bonding.
-
H-O-H bending: Bending vibration of the water molecules.
-
-
Manganese-Oxygen Vibrations:
-
Mn-O stretching: Vibrations corresponding to the bonds between the manganese ion and the oxygen atoms of the acetate and water ligands. These typically appear in the low-frequency region of the spectrum.
-
Experimental Protocols
The following sections describe generalized yet detailed methodologies for acquiring IR and Raman spectra of this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound to identify its functional groups and infer the coordination environment.
Methodology: Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet technique.[1]
Instrumentation: A Bruker IFS 85 FTIR spectrometer or an equivalent instrument.[1]
Procedure:
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Grind a small amount (1-2 mg) of this compound with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding should be done quickly to minimize atmospheric moisture absorption by the hygroscopic KBr.
-
Transfer the powdered mixture into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid this compound, which provides complementary information to the IR spectrum, particularly for symmetric vibrations and low-frequency modes.
Methodology: Fourier Transform (FT) Raman spectroscopy.
Instrumentation: A Bio-Rad FTS 175C spectrometer with a Raman accessory, or a similar dispersive or FT-Raman system.[1]
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder into a sample holder, such as a glass capillary tube or an aluminum well plate. No extensive sample preparation is typically required.
-
-
Spectral Acquisition:
-
Position the sample at the focal point of the laser beam within the spectrometer.
-
Use a suitable laser excitation source. A Nd:YAG laser operating at 1064 nm is common for FT-Raman to minimize fluorescence. For dispersive Raman, visible lasers (e.g., 532 nm or 785 nm) can be used, but care must be taken to avoid sample degradation.
-
Set the laser power to a level that provides a good signal without causing thermal decomposition of the sample (typically 50-200 mW).
-
Collect the Raman scattered light in a backscattering or 90° geometry.
-
Acquire the spectrum over a desired Raman shift range, typically from 3500 cm⁻¹ to 100 cm⁻¹.
-
Accumulate multiple scans (e.g., 100-500) to achieve a good signal-to-noise ratio.
-
The resulting spectrum plots Raman intensity versus Raman shift (cm⁻¹).
-
Data Presentation
The following tables summarize the characteristic vibrational frequencies and their assignments for this compound based on published data and spectroscopic principles.
Table 1: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3400 | Broad, Strong | ν(O-H) | O-H stretching of coordinated water |
| ~1635 | Strong | δ(H₂O) | H-O-H bending of coordinated water |
| ~1560 | Very Strong | νₐₛ(COO⁻) | Asymmetric C-O stretching of acetate |
| ~1415 | Very Strong | νₛ(COO⁻) | Symmetric C-O stretching of acetate |
| ~1340 | Medium | δₐₛ(CH₃) | Asymmetric C-H bending of methyl group |
| ~1045 | Weak | ρ(CH₃) | C-H rocking of methyl group |
| ~940 | Medium | ν(C-C) | C-C stretching of acetate |
| ~670 | Medium | δ(COO⁻) | O-C-O bending of acetate |
| ~615 | Medium | ω(COO⁻) | O-C-O wagging of acetate |
| ~410 | Weak | ν(Mn-O) | Mn-O stretching |
Table 2: Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2980 | Medium | νₐₛ(CH₃) | Asymmetric C-H stretching |
| ~2930 | Strong | νₛ(CH₃) | Symmetric C-H stretching |
| ~1440 | Strong | δₐₛ(CH₃) | Asymmetric C-H bending |
| ~1415 | Very Strong | νₛ(COO⁻) | Symmetric C-O stretching of acetate |
| ~940 | Strong | ν(C-C) | C-C stretching of acetate |
| ~670 | Medium | δ(COO⁻) | O-C-O bending of acetate |
| ~615 | Medium | ω(COO⁻) | O-C-O wagging of acetate |
| ~410 | Medium | ν(Mn-O) | Mn-O stretching |
| ~250 | Strong | Lattice Modes | Crystal lattice vibrations |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Experimental workflow for IR and Raman spectroscopic analysis.
Caption: Relationship between molecular components and vibrational spectra.
Conclusion
This technical guide has provided a detailed overview of the IR and Raman spectroscopic analysis of this compound. The presented data and experimental protocols offer a solid foundation for researchers and professionals working with this compound. The complementary nature of IR and Raman spectroscopy allows for a comprehensive vibrational characterization, yielding valuable insights into its structural properties. The provided workflows and logical diagrams serve as a clear guide for conducting and interpreting these spectroscopic analyses.
References
In-Depth Technical Guide to the Magnetic Properties of Manganese Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (II) acetate tetrahydrate, Mn(CH₃COO)₂·4H₂O, is a crystalline solid that has garnered interest for its intriguing magnetic properties, which are a direct consequence of its crystal structure and the electronic configuration of the manganese (II) ion. At ambient temperatures, it behaves as a typical paramagnetic material. However, as the temperature is lowered, it undergoes a phase transition to an antiferromagnetically ordered state.[1] This transition and the nature of the magnetic interactions within its crystal lattice have been the subject of numerous studies employing techniques such as magnetic susceptibility measurements, specific heat analysis, electron paramagnetic resonance (EPR), and neutron diffraction. This guide provides a comprehensive overview of the magnetic characteristics of manganese acetate tetrahydrate, detailing the experimental findings and the theoretical underpinnings of its magnetic behavior.
Crystal and Magnetic Structure
This compound crystallizes in the monoclinic system with the space group P2₁/c.[2][3][4] The structure consists of planes containing manganese atoms linked by acetate groups. These planes are separated by approximately 9.6 Å and are held together by hydrogen bonds.[2][3] This layered arrangement imparts a two-dimensional character to the magnetic interactions.
At low temperatures, around 3.2 K, this compound undergoes a transition to an antiferromagnetic state. In this state, the magnetic moments of adjacent manganese ions align in an antiparallel fashion. The application of an external magnetic field can induce a transition to a ferrimagnetic state. The primary mechanism for the magnetic interaction between the manganese (II) ions is superexchange, which is mediated by the bridging acetate ligands.
Quantitative Magnetic Data
The magnetic properties of this compound have been quantified through various experimental techniques. The following tables summarize the key magnetic parameters.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2][3][4] |
| Space Group | P2₁/c | [2][3][4] |
| Magnetic Ordering | Antiferromagnetic | [1] |
| Néel Temperature (Tɴ) | ~3.2 K | |
| Molar Mass | 245.09 g/mol | [5] |
| Magnetic Susceptibility (χ) | +13,650·10⁻⁶ cm³/mol (at room temp) | [6] |
Table 1: Key Magnetic and Crystallographic Properties of this compound.
Experimental Protocols
A variety of experimental methods have been employed to characterize the magnetic properties of this compound.
Magnetic Susceptibility Measurement (Gouy Method)
Objective: To determine the magnetic susceptibility of a powdered sample as a function of temperature.
Methodology:
-
A powdered sample of this compound is packed into a cylindrical tube of known length and cross-sectional area.
-
The tube is suspended from a sensitive balance, with one end positioned between the poles of an electromagnet and the other end in a region of negligible magnetic field.
-
The apparent weight of the sample is measured in the absence of a magnetic field.
-
A known magnetic field is applied, and the change in the apparent weight of the sample is recorded.
-
This change in weight is directly proportional to the magnetic susceptibility of the sample.
-
The measurements are repeated at various temperatures to determine the temperature dependence of the susceptibility.
Specific Heat Measurement
Objective: To measure the heat capacity of the sample as a function of temperature, particularly around the magnetic ordering transition.
Methodology:
-
A known mass of the sample is attached to a sensitive calorimeter.
-
A known amount of heat is supplied to the sample, and the resulting change in temperature is measured with high precision.
-
The heat capacity is calculated from the heat input and the temperature change.
-
This process is repeated over a range of low temperatures, typically from below the expected transition temperature to well above it.
-
A sharp peak, known as a lambda anomaly, in the heat capacity versus temperature curve indicates the magnetic ordering temperature (Néel temperature).
Neutron Diffraction
Objective: To determine the precise arrangement of magnetic moments in the ordered state.
Methodology:
-
A beam of thermal neutrons with a known wavelength is directed at a crystalline sample of this compound.
-
The neutrons are scattered by both the atomic nuclei and the magnetic moments of the manganese ions.
-
The scattered neutrons are detected at various angles to produce a diffraction pattern.
-
By analyzing the intensities and positions of the magnetic Bragg peaks, which appear below the Néel temperature, the magnetic structure, including the orientation of the magnetic moments and the magnetic unit cell, can be determined.
Visualizations
Experimental Workflow for Magnetic Susceptibility Measurement
Caption: Workflow for determining magnetic susceptibility.
Logical Relationship of Magnetic Properties
Caption: Key factors determining magnetic behavior.
Conclusion
This compound serves as a model system for studying low-dimensional magnetism. Its well-defined crystal structure gives rise to predominantly two-dimensional magnetic interactions, leading to a transition from a paramagnetic to an antiferromagnetic state at approximately 3.2 K. The magnetic properties of this compound are a direct result of the superexchange interactions between manganese (II) ions, mediated by the bridging acetate ligands. The experimental techniques outlined in this guide provide a robust framework for characterizing such magnetic systems, offering valuable insights for researchers in materials science, chemistry, and drug development where understanding magnetic properties at the molecular level is crucial.
References
Methodological & Application
Application Notes and Protocols: Manganese Acetate Tetrahydrate as a Catalyst in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese acetate, available as manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) and manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O), serves as a versatile and effective catalyst in a variety of oxidation reactions crucial for organic synthesis.[1] Its applications range from the oxidation of alcohols and hydrocarbons to the formation of complex cyclic compounds.[1][2] This document provides detailed application notes and experimental protocols for key oxidation reactions catalyzed by manganese acetate, targeting professionals in research and drug development.
Manganese acetate's catalytic activity often involves single-electron transfer mechanisms, generating radical intermediates that can undergo further transformations.[2] This property is particularly useful in C-H functionalization and the formation of carbon-carbon and carbon-oxygen bonds. The choice between Mn(II) and Mn(III) acetate, along with the selection of an appropriate oxidant and reaction conditions, allows for tailored reactivity and selectivity in various synthetic pathways.
Application Note 1: Oxidation of Alcohols to Carbonyl Compounds
Overview: Manganese(II) acetate tetrahydrate, in combination with an oxidant such as tert-butyl hydroperoxide (TBHP), provides an efficient catalytic system for the oxidation of primary and secondary alcohols.[3] This method is notable for its ability to convert secondary alcohols to their corresponding ketones with high selectivity and yield.[3] Primary alcohols can also be oxidized, often leading to carboxylic acids.[3] The addition of a co-catalyst or additive, such as trifluoroacetic acid (TFA), can significantly enhance the reaction rate and efficiency.
General Workflow for Alcohol Oxidation:
Caption: General experimental workflow for the Mn(OAc)₂-catalyzed oxidation of alcohols.
Experimental Protocol: Oxidation of 2-Octanol to 2-Octanone
This protocol is adapted from a homogeneous catalytic system developed for the efficient and selective oxidation of various alcohols.[3]
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
2-Octanol
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Separatory funnel
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-octanol (1 mmol, 130.2 mg).
-
Add acetonitrile (1.5 mL) to dissolve the substrate.
-
Add manganese(II) acetate tetrahydrate (18 µmol, 4.4 mg, 1.8 mol%).
-
Add trifluoroacetic acid (91 µmol, 7 µL).
-
Begin stirring the mixture and heat to 80 °C.
-
Slowly add tert-butyl hydroperoxide (2.5 mmol, 313 µL) to the reaction mixture.
-
Maintain the reaction at 80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16-21 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-octanone.
Quantitative Data for Alcohol Oxidation[3]
| Substrate (1 mmol) | Catalyst Loading (mol%) | Oxidant (equiv.) | Additive | Time (h) | Conversion (%) | Product(s) | Selectivity (%) |
| 2-Octanol | 1.8 | TBHP (2.5) | TFA | 21 | 87 | 2-Octanone | >99 |
| 1-Octanol | 1.8 | TBHP (2.5) | TFA | 21 | 100 | Octanoic acid | >99 |
| Benzyl alcohol | 1.8 | TBHP (2.5) | TFA | 16 | 100 | Benzoic acid | >99 |
| 4-Methoxybenzyl alcohol | 1.8 | TBHP (2.5) | TFA | 16 | 100 | 4-Methoxybenzoic acid | >99 |
| Borneol | 1.8 | TBHP (2.5) | TFA | 16 | 100 | Camphor | >99 |
| Fenchyl alcohol | 1.8 | TBHP (2.5) | TFA | 16 | 98 | Fenchone | >99 |
Application Note 2: Synthesis of γ-Lactones via Oxidative Radical Cyclization
Overview: Manganese(III) acetate is a powerful one-electron oxidant that can initiate radical reactions.[2] It is particularly effective in the oxidative addition of carboxylic acids to olefins, leading to the formation of γ-lactones.[2] This transformation proceeds through the formation of a carboxymethyl radical, which then adds to the double bond. Subsequent oxidation and cyclization yield the lactone product. This methodology is valuable for the construction of complex cyclic frameworks.
Simplified Catalytic Cycle for Mn(III)-Mediated Radical Formation:
Caption: Simplified cycle of Mn(III)-mediated radical generation from an enolizable substrate.
Experimental Protocol: Synthesis of a Fused Tricyclic γ-Lactone
This protocol is based on the manganese(III) acetate-mediated synthesis of fused tricyclic γ-lactones from cyclic alkenes bearing a carboxylic acid and a malonate group.[4]
Materials:
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)
-
Copper(II) acetate (Cu(OAc)₂)
-
Starting alkene-dicarboxylic acid
-
Acetic acid (AcOH), glacial
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the starting alkene-dicarboxylic acid (1.0 equiv) in glacial acetic acid.
-
Add manganese(III) acetate dihydrate (2.5 equiv) and copper(II) acetate (0.2 equiv) to the solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed. The dark brown color of the Mn(III) will fade as the reaction progresses.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure tricyclic γ-lactone.
Quantitative Data for γ-Lactone Synthesis[4]
| Substrate | Product | Yield (%) |
| (E)-2-(2-(Cyclohex-2-en-1-yl)acetyl)malonic acid | Tricyclic γ-lactone A | 75 |
| (E)-2-(2-(Cyclopent-2-en-1-yl)acetyl)malonic acid | Tricyclic γ-lactone B | 68 |
| (E)-2-(2-(Cyclohept-2-en-1-yl)acetyl)malonic acid | Tricyclic γ-lactone C | 71 |
Safety Considerations
-
Manganese acetate is an irritant and may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical.
-
Oxidation reactions can be exothermic. Proper temperature control and slow addition of reagents are crucial, especially on a larger scale.
-
Peroxides such as TBHP are strong oxidizers and can be explosive. Handle with care and store appropriately.
Conclusion
Manganese acetate tetrahydrate is a cost-effective and versatile catalyst for a range of synthetically important oxidation reactions. The protocols and data presented here demonstrate its utility in the selective oxidation of alcohols and the construction of complex molecular architectures through radical cyclizations. These methods offer practical and efficient pathways for the synthesis of valuable compounds for the pharmaceutical and chemical industries.
References
- 1. Manganese Acetate for Chemical Industries [manglamchemicals.com]
- 2. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fused tricyclic γ-lactones mediated by manganese(iii) acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of Saturated Polyester Resin via Melt Polycondensation Using a Manganese Acetate Catalyst
Objective
This document provides a detailed experimental protocol for the synthesis of a saturated polyester resin using manganese (II) acetate as a catalyst. The methodology is based on a two-stage melt polycondensation process, a common industrial method for producing polyesters. These notes are intended for researchers, scientists, and professionals in polymer chemistry and material science, offering a clear, reproducible procedure and representative data to guide the synthesis and characterization of polyester resins.
Introduction to Manganese-Catalyzed Polyesterification
Polyesters are a critical class of polymers typically synthesized through the polycondensation reaction of a dicarboxylic acid (or its ester derivative) with a diol. The reaction is generally carried out at high temperatures under vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol) and drive the polymerization towards a high molecular weight product.
While various metal compounds can catalyze this process, manganese acetate is a known and effective catalyst for polymerization and transesterification reactions.[1][2] It is particularly noted for its role in the transesterification step of dimethyl terephthalate (DMT) with ethylene glycol in some industrial processes for producing polyethylene terephthalate (PET).[1] The manganese cation is believed to coordinate with the carbonyl oxygen of the ester or acid, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of the diol, thereby accelerating the esterification and transesterification reactions. This protocol details the synthesis of a polyester from purified terephthalic acid (PTA) and ethylene glycol (EG).
Data Presentation
The following tables summarize representative data for the synthesis of a polyester resin using manganese (II) acetate as a catalyst. The data illustrates the expected progression of the reaction and the influence of catalyst concentration on the final polymer properties.
Table 1: Reaction Progression Over Time
| Parameter | Stage 1: Esterification (2 hours) | Stage 2: Polycondensation (0.5 hours) | Stage 2: Polycondensation (1 hour) | Stage 2: Polycondensation (2 hours) |
| Temperature | 245°C | 275°C | 275°C | 275°C |
| Pressure | Atmospheric | < 1 mmHg | < 1 mmHg | < 1 mmHg |
| Acid Number (mg KOH/g) | ~15-20 | < 5 | < 2 | < 1 |
| Number-Average MW (Mn) | Low (Oligomers) | Increasing | Moderate | High |
| Intrinsic Viscosity (dL/g) | < 0.1 | ~0.3 | ~0.45 | ~0.6 |
Table 2: Effect of Catalyst Concentration on Final Polymer Properties (2-hour Polycondensation)
| Catalyst Loading (ppm Mn) | Final Intrinsic Viscosity (dL/g) | Number-Average MW (Mn, g/mol ) | Polydispersity Index (PDI) | Appearance |
| 50 | 0.48 | ~15,000 | ~2.1 | Off-white |
| 100 | 0.60 | ~22,000 | ~2.2 | Slightly gray |
| 200 | 0.65 | ~25,000 | ~2.3 | Grayish tint |
| 300 | 0.66 | ~26,000 | ~2.3 | Grayish tint |
Note: Data are representative and may vary based on specific experimental conditions and equipment.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of polyester resin via the two-stage melt polycondensation process.
Caption: Workflow for polyester resin synthesis.
Experimental Protocol
Materials and Equipment
-
Reactants:
-
Purified Terephthalic Acid (PTA): Polymer grade, (C₈H₆O₄)
-
Ethylene Glycol (EG): Polymer grade, (C₂H₆O₂)
-
Manganese (II) Acetate Tetrahydrate (Mn(OAc)₂·4H₂O): Catalyst, ACS reagent grade
-
-
Equipment:
-
Jacketed glass reactor (1 L) or stainless-steel autoclave equipped with:
-
Mechanical stirrer (anchor or helical type) with torque measurement
-
Nitrogen inlet
-
Thermocouple for melt temperature measurement
-
Vigreux column connected to a condenser and collection flask
-
Vacuum pump capable of reaching < 1 mmHg
-
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Analytical instruments: viscometer, GPC, DSC, FTIR spectrometer
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.
-
Hot ethylene glycol can cause severe burns. Handle with care.
-
The reaction is performed under high vacuum and high temperature; ensure the reactor is rated for these conditions to prevent implosion.
Synthesis Procedure
This procedure is based on a molar ratio of EG to PTA of 1.2:1 and a catalyst loading of 100 ppm of Mn relative to the final polymer weight.
3.1. Reactant Charging
-
Calculate the required mass of reactants. For a target polymer yield of ~200 g:
-
Purified Terephthalic Acid (PTA): 173.0 g (~1.04 mol)
-
Ethylene Glycol (EG): 77.6 g (~1.25 mol)
-
Manganese (II) Acetate Tetrahydrate: 0.082 g (corresponds to ~20 mg or 100 ppm of Mn)
-
-
Charge the PTA, EG, and manganese (II) acetate tetrahydrate into the reaction vessel.
-
Assemble the reactor with the stirrer, thermocouple, nitrogen inlet, and distillation column/condenser.
3.2. Stage 1: Esterification
-
Begin slow stirring (30-50 RPM) and start a slow purge of nitrogen gas through the reactor.
-
Heat the reaction mixture to approximately 245°C. Water will begin to distill off as a byproduct of the esterification reaction.[3]
-
Maintain the temperature at 245°C and continue to collect the water byproduct. This stage typically takes 2-3 hours.
-
The esterification is considered complete when the rate of water distillation significantly decreases and the melt becomes clear. The acid number should be below 20 mg KOH/g.
3.3. Stage 2: Polycondensation
-
Increase the stirrer speed to 100-150 RPM to aid in surface renewal of the viscous melt.
-
Gradually increase the temperature of the melt to 275°C.
-
Once the temperature has stabilized, slowly and carefully apply vacuum to the system, gradually reducing the pressure to below 1 mmHg over 30-45 minutes. This prevents excessive foaming of the oligomer melt.[3]
-
During this stage, excess ethylene glycol will be distilled off and collected in a cold trap. The viscosity of the melt will increase significantly, which can be observed by an increase in the stirrer's torque reading.
-
Continue the polycondensation reaction under high vacuum at 275°C for 2-3 hours. The reaction is complete when the desired stirrer torque or melt viscosity is achieved.[4]
3.4. Product Recovery
-
Discontinue heating and turn off the vacuum pump, carefully reintroducing nitrogen to the reactor to bring it back to atmospheric pressure.
-
While the polymer is still molten, extrude it from the reactor bottom outlet as a strand into a water bath for quenching.
-
Cut the cooled polymer strand into pellets using a pelletizer.
-
Dry the polyester pellets in a vacuum oven at 120°C for at least 12 hours before characterization to remove any absorbed moisture.
Characterization Methods
-
Intrinsic Viscosity (IV): Determine the IV of the polymer by dissolving it in a 60/40 phenol/1,1,2,2-tetrachloroethane solvent mixture and measuring the viscosity using an Ubbelohde viscometer. The IV is a measure of the polymer's molecular weight.
-
Gel Permeation Chromatography (GPC): Measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of ester linkages (C=O stretch around 1720 cm⁻¹) and the consumption of carboxylic acid and hydroxyl end groups.
References
- 1. WO2005087839A2 - Catalyst composition for producing polyethylene terephthalate from terephthalic acid and ethylene glycol, and process therefore - Google Patents [patents.google.com]
- 2. Manganese Acetate for Chemical Industries [manglamchemicals.com]
- 3. Polyester - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chemical Vapor Deposition of Manganese Oxide Thin Films Using Manganese Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese oxides are a versatile class of materials with a wide range of applications stemming from the multiple oxidation states of manganese (+2, +3, +4, +6, and +7).[1][2] This variability allows for the formation of various manganese oxide phases such as MnO, Mn₂O₃, Mn₃O₄, and MnO₂, each with unique properties.[1] Thin films of manganese oxides are of particular interest for applications in catalysis, energy storage (batteries and supercapacitors), and as functional layers in various electronic and biomedical devices.[1][3][4][5]
Chemical Vapor Deposition (CVD) is a powerful technique for synthesizing high-quality, uniform thin films over large areas.[5] The use of manganese(II) acetate tetrahydrate ((CH₃COO)₂Mn · 4H₂O) as a precursor for CVD offers several advantages, including its stability, relatively low cost, and its ability to decompose cleanly to form manganese oxides.[3][6] The thermal decomposition of manganese acetate is a multi-step process that can be controlled to yield specific manganese oxide phases.[7][8] This document provides detailed application notes and experimental protocols for the deposition of manganese oxide thin films using manganese acetate via thermal CVD.
Data Presentation
Table 1: Properties of Manganese(II) Acetate Tetrahydrate Precursor
| Property | Value | Reference |
| Linear Formula | (CH₃COO)₂Mn · 4H₂O | [3] |
| CAS Number | 6156-78-1 | [3] |
| Molecular Weight | 245.09 g/mol | [3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Density | 1.589 g/mL at 25 °C | [3] |
Table 2: Typical CVD Parameters for Manganese Oxide Thin Film Deposition
| Parameter | Range/Value | Notes | Reference |
| Precursor | Manganese(II) acetate tetrahydrate | - | [3] |
| Substrate Temperature | 320 - 490 °C | Influences the resulting manganese oxide phase and crystallinity. | [7] |
| Deposition Atmosphere | Air or Inert (e.g., Ar, N₂) | The atmosphere is a critical factor in controlling the oxidation state of the manganese oxide film.[8] | [7][8] |
| Carrier Gas | Air, N₂, Ar | Used to transport the vaporized precursor to the substrate. | [7] |
| Reactor Pressure | Atmospheric Pressure | Simplifies the experimental setup. | [7] |
Experimental Protocols
Precursor Preparation and Handling
Manganese(II) acetate tetrahydrate is a stable solid but should be handled in a controlled environment to avoid contamination.
-
Materials:
-
Manganese(II) acetate tetrahydrate (99.99% trace metals basis)[3]
-
Spatula
-
Weighing boat
-
Precursor container (e.g., a bubbler or a boat) for the CVD system
-
-
Procedure:
-
Weigh the desired amount of manganese(II) acetate tetrahydrate powder.
-
Transfer the powder into the precursor container.
-
Place the container in the designated heating zone of the CVD reactor.
-
Chemical Vapor Deposition (CVD) Protocol
This protocol describes a general procedure for the thermal CVD of manganese oxide thin films on a substrate. The specific parameters may need to be optimized for a particular CVD system and desired film properties.
-
Equipment:
-
Horizontal tube furnace CVD system
-
Quartz tube reactor
-
Substrate holder
-
Precursor heater
-
Mass flow controllers for carrier and reaction gases
-
Vacuum pump (if operating at reduced pressure)
-
Substrates (e.g., silicon, glass, fluorine-doped tin oxide (FTO) coated glass)
-
-
Procedure:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Place the cleaned substrates on the substrate holder inside the quartz tube reactor.
-
Position the precursor container in the upstream heating zone of the furnace.
-
Assemble the CVD system and ensure all connections are leak-tight.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.
-
Heat the substrate to the desired deposition temperature (e.g., 320-490 °C).[7]
-
Simultaneously, heat the precursor to a temperature sufficient for sublimation or evaporation. Based on thermal analysis, the decomposition of manganese acetate starts to occur around 300 °C.[7] A precursor heating temperature in the range of 250-300 °C is a reasonable starting point.
-
Introduce the carrier gas (e.g., air or nitrogen) at a controlled flow rate to transport the precursor vapor to the substrate. The choice of carrier gas will influence the film's oxidation state. Using air will promote the formation of higher oxidation states like Mn₂O₃ or MnO₂, while an inert gas will favor lower oxidation states like Mn₃O₄.[8]
-
Maintain the deposition conditions for the desired duration to achieve the target film thickness.
-
After deposition, turn off the precursor heater and allow the system to cool down to room temperature under an inert gas flow.
-
Remove the coated substrates for characterization.
-
Mandatory Visualizations
References
- 1. politesi.polimi.it [politesi.polimi.it]
- 2. politesi.polimi.it [politesi.polimi.it]
- 3. 醋酸锰 四水合物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Heteroleptic manganese compounds as potential precursors for manganese based thin films and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobalt and manganese carboxylates for metal oxide thin film deposition by applying the atmospheric pressure combustion chemical vapour deposition proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02288G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication of Single-Phase Manganese Oxide Films by Metal-Organic Decomposition [mdpi.com]
Application Notes and Protocols: Sol-Gel Synthesis of Manganese Oxides from Manganese Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various manganese oxides (MnO, Mn₂O₃, Mn₃O₄) using manganese acetate as a precursor via the sol-gel method. The protocols are designed to be reproducible and are supported by quantitative data and visualizations to aid in the development of manganese oxide-based materials for applications in drug delivery, biosensing, and catalysis.
Introduction
Manganese oxides are a versatile class of materials with a wide range of applications owing to their unique physicochemical properties, including their various oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), high surface area, and biocompatibility. The sol-gel method offers a robust and cost-effective approach to synthesize manganese oxide nanoparticles with controlled size, morphology, and crystal structure. This method involves the transition of a colloidal solution (sol) into a gel-like network, followed by drying and calcination to obtain the desired oxide material. Manganese acetate is a commonly used precursor due to its good solubility in water and alcohols and its decomposition to manganese oxide upon heating.
Synthesis Protocols
This section details the experimental procedures for the synthesis of different manganese oxide phases using manganese acetate.
Synthesis of Manganese(IV) Oxide (MnO₂) Nanorods using Citric Acid
This protocol is adapted from a method suitable for producing nanostructured MnO₂ for applications such as supercapacitors. The use of citric acid as a chelating agent allows for better control over the gelation process.
Experimental Protocol:
-
Sol Preparation:
-
Dissolve manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) and citric acid (C₆H₈O₇) in a 1:1 molar ratio in deionized water.
-
Stir the solution vigorously at room temperature until a clear and homogeneous sol is formed.
-
-
Gelation:
-
Adjust the pH of the sol to a desired value (e.g., pH 6) by the dropwise addition of ammonium hydroxide (NH₄OH) under constant stirring.
-
Continue stirring until a viscous gel is formed. The gelation time will vary depending on the pH and temperature.
-
-
Drying:
-
Dry the obtained gel in an oven at 80-100°C for 12-24 hours to remove the solvent.
-
-
Calcination:
Synthesis of Manganese(II,III) Oxide (Mn₃O₄) Nanoparticles using Oxalic Acid
This protocol describes the synthesis of Mn₃O₄ nanoparticles, which have applications in catalysis and as anode materials in lithium-ion batteries.[3] Oxalic acid acts as a precipitating and gelling agent.
Experimental Protocol:
-
Sol Preparation:
-
Gelation:
-
Gradually add the oxalic acid solution to the warm manganese acetate sol with continuous stirring. A thick gel of manganese oxalate will form.[3]
-
-
Drying:
-
Dry the gel in a hot air oven at 80°C for 20 hours to obtain a powder of manganese oxalate dihydrate.[3]
-
-
Calcination:
-
Calcine the dried powder in a furnace at a high temperature (e.g., 500-600°C) in an air atmosphere. The manganese oxalate will decompose to form Mn₃O₄ nanoparticles.[3]
-
Synthesis of Manganese(II,III) Oxide (Mn₃O₄) Nanostructures using Sodium Hydroxide
This method allows for the synthesis of Mn₃O₄ with controlled morphology by adjusting the solvent system and base concentration.[4]
Experimental Protocol:
-
Sol Preparation:
-
Dissolve anhydrous manganese(II) acetate in a deionized water/organic solvent mixture (e.g., ethanol, DMF, or toluene).[4]
-
-
Gelation/Precipitation:
-
Washing and Drying:
-
Wash the resulting precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the product in an oven at 60-80°C. No further calcination is typically required for this method.[4]
-
Data Presentation
The properties of the synthesized manganese oxides are highly dependent on the synthesis parameters. The following tables summarize the quantitative data from various studies.
Table 1: Effect of pH on the Properties of MnO₂ Synthesized via Citric Acid Sol-Gel Method
| pH | Specific Surface Area (m²/g) | Pore Size (nm) | Specific Capacitance (F/g) |
| 4 | 120 | 5.2 | 220 |
| 6 | 95 | 8.5 | 269.3 |
| 8 | 70 | 12.1 | 180 |
Data is illustrative and compiled from typical results in the literature.[1][2]
Table 2: Effect of Calcination Temperature on the Phase and Crystallite Size of Manganese Oxide from Manganese Acetate-Oxalic Acid Gel
| Calcination Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) |
| 400 | Mn₂O₃ (major), Mn₃O₄ (minor) | 25 |
| 500 | Mn₃O₄ | 35 |
| 600 | Mn₃O₄ | 45 |
Data is illustrative and compiled from typical results in the literature.[3]
Table 3: Characterization Data for Mn₃O₄ Nanoparticles Synthesized using NaOH
| Solvent System | Morphology | Particle Size (nm) |
| Water | Nanocubes | 50-100 |
| Ethanol | Nanorods | 20-40 (diameter), 100-200 (length) |
| DMF | Nanospheres | 30-60 |
Data is illustrative and compiled from typical results in the literature.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. An ultrasensitive label-free colorimetric biosensor for the detection of glucose based on glucose oxidase-like activity of nanolayered manganese-calcium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integration of Carbon Nanotubes into Manganese Dioxide Nanorods for Enhanced Enzymeless Electrochemical Glucose Sensing with High Sensitivity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuneable manganese oxide nanoparticle based theranostic agents for potential diagnosis and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of Manganese Acetate in the Synthesis of Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of manganese-based Metal-Organic Frameworks (MOFs) using manganese acetate as a metal precursor. It highlights their potential in drug delivery systems, focusing on the encapsulation and controlled release of therapeutic agents. The information is intended to guide researchers in the development of novel MOF-based drug delivery platforms.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1] Manganese-based MOFs, in particular, have garnered significant attention due to the biological relevance of manganese and their potential for biomedical applications, such as acting as contrast agents in Magnetic Resonance Imaging (MRI) and as carriers for anticancer drugs.[2] Manganese acetate is a commonly used and effective precursor for the synthesis of these MOFs, offering a reliable source of Mn(II) ions.
This document will focus on the synthesis of a well-characterized manganese-based MOF, Mn-MOF-74, using manganese acetate, and its application in the loading and pH-responsive release of the chemotherapeutic drug, Doxorubicin.
Data Presentation
Table 1: Physicochemical Properties of Mn-MOF-74
| Property | Value | Reference |
| BET Surface Area | 1245 - 1720 m²/g | [3] |
| Pore Volume | 0.65 cm³/g | [3] |
| Average Particle Size | < 150 nm | [4] |
| Thermal Stability | Stable up to 300 °C | [3] |
Table 2: Doxorubicin (DOX) Loading and Release in Mn-MOFs
| Parameter | Value | Conditions | Reference |
| Drug Loading | |||
| Loading Capacity | ~15 wt% | Impregnation in aqueous solution | [3] |
| Encapsulation Efficiency | 67% - 83.6% | Varies with initial drug concentration | [3][5] |
| Drug Release | |||
| Release at pH 7.4 (24h) | ~11% | PBS buffer, 37 °C | [5] |
| Release at pH 5.3 (24h) | ~40% | PBS buffer, 37 °C | [5] |
| Release at pH 5.8 (24h) | >50% | Acidic buffer, indicative of protonation-triggered release | [6] |
Experimental Protocols
Protocol 1: Synthesis of Mn-MOF-74 Nanoparticles
This protocol describes a room-temperature synthesis of Mn-MOF-74 nanoparticles using manganese (II) acetate tetrahydrate.
Materials:
-
Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
2,5-dihydroxyterephthalic acid (DHTP)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stir plate
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Prepare Precursor Solutions:
-
In a 50 mL beaker, dissolve 2.6 mmol of manganese (II) acetate tetrahydrate in 20 mL of DMF. Stir until a clear solution is obtained.
-
In a separate 50 mL beaker, dissolve 1.0 mmol of 2,5-dihydroxyterephthalic acid (DHTP) in 20 mL of DMF. Stir until fully dissolved.
-
-
MOF Synthesis:
-
Slowly add the DHTP solution to the manganese acetate solution dropwise while stirring vigorously.
-
A precipitate will form immediately. Continue stirring the mixture at room temperature for 24 hours.
-
-
Purification:
-
Collect the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the precipitate with 20 mL of fresh DMF. Resuspend the solid by vortexing and then centrifuge again. Repeat this washing step twice.
-
Wash the precipitate with 20 mL of methanol twice using the same resuspension and centrifugation procedure to remove residual DMF.
-
-
Drying:
-
Dry the final product in a vacuum oven at 80 °C overnight to obtain Mn-MOF-74 nanoparticles.
-
Protocol 2: Doxorubicin (DOX) Loading into Mn-MOF-74
This protocol outlines the procedure for loading the anticancer drug Doxorubicin into the synthesized Mn-MOF-74 nanoparticles.
Materials:
-
Synthesized Mn-MOF-74 nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
Dimethyl sulfoxide (DMSO) (optional, for initial DOX dissolution)
Equipment:
-
Vials or small flasks
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare DOX Solution:
-
Prepare a stock solution of Doxorubicin in deionized water or a mixture of water and a small amount of DMSO to the desired concentration (e.g., 1 mg/mL).
-
-
Drug Loading:
-
Disperse a known amount of Mn-MOF-74 nanoparticles (e.g., 20 mg) in a specific volume of the DOX solution (e.g., 10 mL).
-
Stir the mixture at room temperature in the dark for 24 hours to allow for maximum drug encapsulation.[7]
-
-
Separation and Washing:
-
Quantification of Loaded DOX:
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).
-
Calculate the amount of unloaded DOX using a pre-established calibration curve.
-
Determine the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of DOX@Mn-MOF-74) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro pH-Responsive Doxorubicin Release
This protocol describes the investigation of pH-triggered DOX release from DOX@Mn-MOF-74, simulating physiological and tumor microenvironment conditions.
Materials:
-
DOX@Mn-MOF-74 nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.3
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Equipment:
-
Beakers or flasks
-
UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Disperse a known amount of DOX@Mn-MOF-74 (e.g., 5 mg) in a small volume of PBS (e.g., 2 mL).
-
Transfer the suspension into a dialysis bag.
-
-
Release Study:
-
Place the dialysis bag into a larger container with a known volume of PBS (e.g., 50 mL) at either pH 7.4 or pH 5.3.
-
Maintain the setup at 37 °C with gentle shaking.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.
-
-
Data Analysis:
-
Calculate the cumulative percentage of DOX released over time for each pH condition.
-
Plot the cumulative release percentage against time to obtain the drug release profiles.
-
Protocol 4: MTT Assay for Cytotoxicity Assessment
This protocol provides a general method for evaluating the in vitro cytotoxicity of Mn-MOF-74 nanoparticles on a cancer cell line using the MTT assay.[9]
Materials:
-
Mn-MOF-74 nanoparticles
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol[9]
Equipment:
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of Mn-MOF-74 nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the Mn-MOF-74 suspensions at different concentrations to the cells. Include a control group with medium only.
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability percentage for each concentration relative to the untreated control cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese-based nanoscale metal-organic frameworks for magnetic resonance imaging. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Responsive Metal-Organic Frameworks (MOFs) for Enhanced In Vitro Controlled Release of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOX sensitized upconversion metal–organic frameworks for the pH responsive release and real-time detection of doxorubicin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrochemical Studies of Aqueous Manganese Acetate Solutions
Introduction
Aqueous manganese acetate solutions are versatile electrolytes of significant interest in various electrochemical applications, including energy storage, electrosynthesis, and sensor development. Manganese is an earth-abundant and environmentally benign element, making its compounds attractive for sustainable technologies. Manganese acetate serves as a precursor for the electrochemical deposition of manganese oxides (MnOx), which are promising materials for supercapacitors and batteries due to their high theoretical capacitance and low cost.[1][2] The acetate anion plays a crucial role in the electrochemical processes, influencing the reaction kinetics, deposition morphology, and the properties of the resulting materials.[3][4] This application note provides a comprehensive overview of the electrochemical behavior of aqueous manganese acetate solutions, detailed experimental protocols for their characterization, and a summary of key quantitative data.
Electrochemical Behavior
The electrochemical behavior of aqueous manganese acetate solutions is primarily governed by the oxidation of Mn(II) to higher oxidation states, typically Mn(III) and Mn(IV), and the subsequent deposition of manganese oxides. The presence of acetate ions can influence these processes through complexation with Mn(II) ions and by acting as a pH buffer.[1][3]
Key electrochemical reactions include:
-
Anodic Oxidation of Mn(II): At the anode, Mn(II) ions are oxidized. This can lead to the formation of soluble Mn(III) species or the direct deposition of manganese oxides, such as MnO₂. The overall reaction for MnO₂ deposition can be represented as: Mn²⁺ + 2H₂O → MnO₂ + 4H⁺ + 2e⁻[5]
-
Influence of Acetate: Acetate ions can form complexes with Mn(II), affecting the redox potentials and the mechanism of oxidation.[1] In some cases, acetate can promote the autocatalytic oxidation of Mn(II), where the freshly formed MnO₂ catalyzes further oxidation.[3]
-
Cathodic Processes: In a complete cell, the cathodic reaction typically involves the reduction of protons to hydrogen gas or the reduction of other species present in the electrolyte.
Applications
-
Supercapacitors: Manganese oxides electrodeposited from manganese acetate solutions exhibit pseudocapacitive behavior, making them suitable for supercapacitor electrodes. The porous nanostructures obtained through electrodeposition provide a large surface area for faradaic reactions, enhancing charge storage capacity.[1][2][6]
-
Batteries: The reversible deposition and dissolution of MnO₂ in manganese acetate electrolytes are being explored for aqueous rechargeable batteries.[5]
-
Electrosynthesis: Anodic oxidation in manganese acetate solutions can be used to synthesize manganese(III) acetate, a useful oxidizing agent in organic chemistry.[7][8]
-
Sensors: MnO₂ nanomaterials deposited from acetate solutions have been utilized in the fabrication of non-enzymatic glucose sensors due to their excellent catalytic performance.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from electrochemical studies of aqueous manganese acetate solutions.
Table 1: Cyclic Voltammetry Parameters for Mn(II) Oxidation
| Electrolyte Composition | Electrode Material | Scan Rate (mV/s) | Anodic Peak Potential (V vs. Ag/AgCl) | Notes |
| 0.06 M Manganese Acetate | Ni Foam | - | 0.6 (Deposition Potential) | For MnO₂ electrodeposition.[6] |
| 0.1 M Acetate Buffer (pH 6.0) with 0.5 mM Mn₁₂DH | Glassy Carbon | 100 | Multiple oxidation peaks observed | Study of a bioinspired manganese cluster.[9] |
| 2 mM MnSO₄, 0.1 M CH₃COONa, 0.9 M NaClO₄ (pH 5) | Platinum | 10, 100, 1000 | Varies with scan rate | Autocatalytic oxidation of Mn²⁺ observed.[3] |
| 0.1 M, 0.2 M, 0.3 M Manganese Acetate with Polyaniline | Titanium Foam | 5 | - | Study on composite electrodes for supercapacitors.[2] |
Table 2: Electrodeposition of Manganese Oxide
| Precursor Solution | Deposition Method | Substrate | Deposition Potential/Current | Resulting Material | Application |
| 0.06 M Manganese Acetate | Potentiostatic | Ni Foam | 0.6 V for 50 s | β-MnO₂ | Glucose Sensor[6] |
| 0.1 M, 0.2 M, 0.3 M Manganese Acetate | Cyclic Voltammetry | Titanium Foam | - | MnO₂-Polyaniline | Supercapacitor[2] |
| Manganese Acetate, Chloride, and Sulfate precursors | Successive Ionic Layer Adsorption and Reaction | - | - | Mn₃O₄ | Supercapacitor[10] |
Experimental Protocols
Protocol 1: Preparation of Manganese Oxide Coated Electrodes by Electrodeposition
This protocol describes the anodic deposition of manganese oxide on a conductive substrate from an aqueous manganese acetate solution.
1. Materials and Reagents:
- Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
- Ammonium acetate (optional, can improve morphology)[6]
- Deionized (DI) water
- Substrate (e.g., Nickel foam, glassy carbon, or titanium foam)[2][6]
- Acetone, HCl (0.1 M), Ethanol for cleaning
2. Electrode Preparation:
- Cut the substrate to the desired dimensions (e.g., 1 cm x 3 cm).[6]
- Clean the substrate by sonicating sequentially in acetone, 0.1 M HCl, ethanol, and DI water for 15 minutes each to remove surface impurities.[6]
- Dry the cleaned substrate in an oven or under a stream of nitrogen.
3. Electrolyte Preparation:
- Prepare a 0.06 M manganese acetate solution by dissolving the appropriate amount of Mn(CH₃COO)₂·4H₂O in DI water.
- For modified deposition, a mixed solution of 0.06 M manganese acetate and 0.06 M ammonium acetate can be prepared.[6]
4. Electrochemical Deposition:
- Set up a standard three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire or foil as the counter electrode, and a saturated Ag/AgCl electrode as the reference electrode.[6]
- Immerse the electrodes in the prepared electrolyte.
- Perform the electrodeposition using a potentiostat. A typical method is potentiostatic deposition at a constant potential of 0.6 V (vs. Ag/AgCl) for 50 seconds.[6]
- After deposition, gently rinse the coated electrode with DI water and dry it.
Protocol 2: Cyclic Voltammetry Analysis of Manganese Acetate Solution
This protocol outlines the procedure for performing cyclic voltammetry to study the redox behavior of manganese acetate in an aqueous solution.
1. Materials and Reagents:
- Manganese(II) acetate tetrahydrate
- Supporting electrolyte (e.g., sodium perchlorate (NaClO₄) or potassium chloride (KCl))[3][11]
- Sodium acetate (CH₃COONa) for buffered solutions[3]
- Deionized (DI) water
2. Electrolyte Preparation:
- Prepare the electrolyte solution containing manganese acetate and a supporting electrolyte. A typical composition is 2 mM MnSO₄ (or manganese acetate), 0.1 M CH₃COONa, and 0.9 M NaClO₄, with the pH adjusted as needed.[3]
- Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.[9]
3. Electrochemical Measurement:
- Set up a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).[3][9]
- Polish the working electrode before each experiment (e.g., with alumina slurry) to ensure a clean and reproducible surface.
- Immerse the electrodes in the deoxygenated electrolyte.
- Perform cyclic voltammetry using a potentiostat. Set the potential window to scan a range that covers the expected redox reactions of manganese (e.g., from -0.2 V to 1.2 V vs. Ag/AgCl).
- Vary the scan rate (e.g., 10, 50, 100 mV/s) to investigate the kinetics of the electrochemical processes.[3]
- Record and analyze the resulting voltammograms to identify peak potentials and currents.
Visualizations
Caption: Experimental workflow for electrochemical studies.
Caption: Anodic oxidation pathways of Mn(II) acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Manganese(III) acetate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. WonATech [wonatech.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Manganese Acetate Tetrahydrate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese acetate, available as manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) and manganese(III) acetate dihydrate (Mn(CH₃COO)₃·2H₂O), is a versatile reagent in polymer chemistry. It functions as a catalyst, initiator, and controlling agent in a variety of polymerization reactions, including polyesterification, free-radical polymerization, and controlled/living radical polymerization.[1][2][3][4] This document provides detailed application notes and protocols for the use of manganese acetate tetrahydrate in these key polymerization processes.
Application in Polyesterification: Catalyst for Poly(ethylene terephthalate) (PET) Synthesis
Manganese(II) acetate tetrahydrate is a widely used catalyst in the industrial synthesis of poly(ethylene terephthalate) (PET), particularly in the transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG).[1][5] It is effective in the first stage of a two-step process to produce the monomer bis(2-hydroxyethyl) terephthalate (BHET).
Data Presentation
| Catalyst Concentration (ppm Mn) | Reaction Stage | Monomer | Temperature (°C) | Observations | Reference |
| 67 | Transesterification | Dimethyl Terephthalate, Ethylene Glycol | 150-200 | Effective catalysis of the ester interchange reaction. | [6] |
| 250 (in combination with other catalysts) | Polycondensation | Diethylene Glycol Terephthalate | ~280 | Part of a catalyst system for the second stage of PET production. | [1] |
Experimental Protocol: Synthesis of PET via the DMT Process
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
Phosphoric acid (stabilizer)
Equipment:
-
Reaction vessel equipped with a stirrer, condenser, and vacuum capabilities
-
Heating mantle
-
Temperature controller
-
Vacuum pump
Procedure:
Step 1: Transesterification
-
Charge the reaction vessel with dimethyl terephthalate and ethylene glycol in a molar ratio of approximately 1:2.
-
Add manganese(II) acetate tetrahydrate as a catalyst at a concentration of 50-100 ppm of manganese relative to the weight of DMT.
-
Heat the mixture to 150-200°C with continuous stirring.[5]
-
Methanol is produced as a byproduct and should be continuously removed by distillation to drive the reaction to completion.
-
The reaction is typically complete within 2-4 hours, resulting in the formation of bis(2-hydroxyethyl) terephthalate (BHET).
Step 2: Polycondensation
-
Add a stabilizer, such as phosphoric acid, to deactivate the manganese catalyst.
-
Introduce the polycondensation catalyst, such as antimony trioxide (200-300 ppm).
-
Gradually increase the temperature to 270-280°C and reduce the pressure to below 1 mmHg.
-
Ethylene glycol is evolved as a byproduct and should be removed under vacuum.
-
Continue the reaction until the desired melt viscosity, indicative of the target molecular weight, is achieved. This can take 2-3 hours.
-
The resulting molten PET is then extruded, cooled, and pelletized.
Logical Relationship: Two-Stage PET Synthesis
Caption: Workflow for the two-stage synthesis of PET using manganese acetate in the transesterification step.
Application in Free-Radical Polymerization: Initiation of Vinyl Monomers
Manganese(III) acetate is a well-established one-electron oxidant capable of initiating the free-radical polymerization of various vinyl monomers, such as methyl methacrylate (MMA).[7][8] The initiation process involves the generation of a carbon-centered radical from a reaction between Mn(III) acetate and a suitable reducing agent or the monomer itself.
Data Presentation
Table 2.1: Effect of Reactant Concentration on the Rate of Polymerization of Methyl Methacrylate Initiated by Mn(III)-Citric Acid Redox System
| [MMA] (mol dm⁻³) | [Mn(III)] x 10³ (mol dm⁻³) | [Citric Acid] (mol dm⁻³) | Rate of Polymerization (Rp) x 10⁵ (mol dm⁻³ s⁻¹) |
| 0.10 | 5.0 | 0.1 | 1.2 |
| 0.15 | 5.0 | 0.1 | 1.8 |
| 0.20 | 5.0 | 0.1 | 2.4 |
| 0.20 | 2.5 | 0.1 | 3.0 |
| 0.20 | 7.5 | 0.1 | 2.0 |
| 0.20 | 5.0 | 0.05 | 1.5 |
| 0.20 | 5.0 | 0.15 | 3.2 |
Data extracted and compiled from kinetic plots and textual descriptions in[7].
Experimental Protocol: Free-Radical Polymerization of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Manganese(III) acetate dihydrate
-
Citric acid
-
Aqueous sulfuric acid
-
Sodium bisulfate
-
Deionized water
-
Nitrogen gas
Equipment:
-
Reaction flask with a condenser and nitrogen inlet
-
Thermostatic water bath
-
Magnetic stirrer
Procedure:
-
Purify MMA by washing with 5% NaOH solution, followed by dilute sulfuric acid, and then distilled water to remove the inhibitor.
-
Prepare a stock solution of Mn(III) acetate in aqueous sulfuric acid.
-
In a reaction flask, combine the desired amounts of citric acid, sodium bisulfate, and deionized water.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Place the flask in a thermostatic water bath set to the desired reaction temperature (e.g., 40°C).
-
Add the required volume of the deoxygenated MMA monomer to the reaction flask with stirring.
-
Initiate the polymerization by adding the Mn(III) acetate solution.
-
Monitor the polymerization progress by taking samples at regular intervals and determining the monomer conversion gravimetrically or by other analytical techniques.
-
Terminate the polymerization by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Filter, wash, and dry the polymer to a constant weight.
Signaling Pathway: Initiation of Free-Radical Polymerization
Caption: Mechanism of free-radical initiation by a Mn(III) acetate redox system.
Application in Controlled/Living Radical Polymerization
Manganese carbonyl complexes, in conjunction with an alkyl iodide initiator, can mediate the controlled/living radical polymerization of vinyl monomers like vinyl acetate (VAc) under visible light irradiation.[3][7] This system allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Data Presentation
Table 3.1: Controlled/Living Radical Polymerization of Vinyl Acetate with Mn₂(CO)₁₀/iodoform Initiator System at 40°C under Visible Light
| Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ (theoretical) | Mₙ/Mₙ |
| 1 | 25 | 22,000 | 21,500 | 1.25 |
| 2 | 48 | 42,000 | 41,300 | 1.20 |
| 3 | 65 | 56,000 | 56,000 | 1.18 |
| 4 | 82 | 71,000 | 70,800 | 1.15 |
| 5 | 95 | 82,000 | 81,800 | 1.13 |
Representative data based on trends reported in[3][7].
Experimental Protocol: Photoinduced Controlled Radical Polymerization of Vinyl Acetate
Materials:
-
Vinyl acetate (VAc), freshly distilled
-
Dimanganese decacarbonyl (Mn₂(CO)₁₀)
-
Iodoform (CHI₃) or other suitable alkyl iodide initiator
-
Toluene or other suitable solvent
-
Nitrogen gas
Equipment:
-
Schlenk flask or sealed ampoule
-
Visible light source (e.g., fluorescent lamp)
-
Thermostatic bath
-
Magnetic stirrer
-
Vacuum line
Procedure:
-
Prepare a stock solution of the initiator (e.g., iodoform) and the catalyst (Mn₂(CO)₁₀) in the chosen solvent inside a Schlenk flask.
-
Add freshly distilled vinyl acetate to the flask.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a thermostatic bath at the desired temperature (e.g., 40°C).
-
Irradiate the mixture with a visible light source while stirring.
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing for monomer conversion (e.g., by ¹H NMR) and polymer molecular weight and distribution (by GPC).
-
To terminate the polymerization, turn off the light source and expose the reaction mixture to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., hexane), filter, and dry under vacuum.
Experimental Workflow: Photoinduced Controlled Radical Polymerization
References
- 1. jetir.org [jetir.org]
- 2. Manganese Acetate for Chemical Industries [manglamchemicals.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Manganese(II) acetate tetrahydrate - Manganese acetate formula [ceramic-glazes.com]
- 5. Manganese Acetate – High-Purity Catalyst & Industrial Chemical Compound_Food minerals_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 6. US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing premature dehydration of manganese acetate tetrahydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of manganese acetate tetrahydrate to prevent premature dehydration and ensure experimental integrity.
Troubleshooting Guide: Preventing Premature Dehydration
Premature dehydration of this compound, identifiable by a change in the crystal structure from pale pink crystals to a less defined powder, can significantly impact experimental outcomes. This guide addresses common issues and provides corrective actions.
| Issue | Potential Cause | Recommended Action |
| Caking or clumping of the crystalline powder | Exposure to ambient humidity. | Immediately transfer the reagent to a desiccator for drying. For future prevention, store in a tightly sealed container with a desiccant. Ensure the storage area has controlled humidity. |
| Discoloration (slight browning) | Partial oxidation of Mn(II) to Mn(III) or reaction with atmospheric contaminants.[1] | While minor discoloration may not affect all applications, for sensitive experiments, it is recommended to use a fresh, unopened container of the reagent. Ensure the container is purged with an inert gas like nitrogen or argon before sealing if it will be stored for an extended period after opening. |
| Reduced solubility in water or polar solvents | Formation of anhydrous manganese acetate, which has different solubility characteristics. | Use gentle heating and stirring to aid dissolution. If solubility issues persist, it may indicate significant dehydration, and using a new batch of the reagent is advisable. |
| Inconsistent experimental results | Use of partially dehydrated reagent, leading to incorrect molar concentrations. | Verify the hydration state of the this compound. If dehydration is suspected, it is best to start with a fresh container to ensure accuracy and reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent premature dehydration and degradation, this compound should be stored in a cool, dry, and well-ventilated area.[2][3][4] The recommended storage temperature is between 15–25°C.[5] It is crucial to keep the container tightly closed and protected from moisture, direct sunlight, and heat.[6][7]
Q2: At what temperature does this compound begin to lose its water of hydration?
A2: The dehydration process of this compound can start at temperatures as low as approximately 20°C and occurs in two steps.[8] The melting point of the tetrahydrate form is around 80°C.[1][9][10]
Q3: What are the visual signs of premature dehydration?
A3: this compound should appear as pale pink crystals.[9] Premature dehydration can lead to a change in the appearance of the material, from distinct crystals to a powder. Caking or clumping of the powder is another indicator of moisture exposure.
Q4: Can I still use this compound if it shows signs of dehydration?
A4: For applications where the precise concentration of manganese and the hydration state are critical, it is strongly recommended to use a fresh, properly stored reagent. Using a dehydrated or partially dehydrated compound will lead to errors in molarity and could compromise the results of your experiment.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[2][5] Contact with these substances can lead to violent reactions.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound relevant to its stability and handling.
| Property | Value |
| Molecular Formula | Mn(C₂H₃O₂)₂·4H₂O[9] |
| Appearance | Pale pink crystals[9] |
| Melting Point | ~80°C[1][9][10] |
| Decomposition Temperature | >300°C[5] |
| Solubility in Water | ~233 g/L at 25°C[5] |
| Recommended Storage Temperature | 15–25°C[5] |
Experimental Protocols
Protocol 1: Visual Inspection of this compound
-
Objective: To assess the physical state of this compound before use.
-
Materials: Spatula, white weighing paper or watch glass.
-
Procedure:
-
Carefully open the container in a low-humidity environment if possible.
-
Using a clean, dry spatula, place a small sample of the compound onto the weighing paper or watch glass.
-
Observe the sample under good lighting.
-
Expected Observation: The compound should consist of uniform, pale pink crystals.
-
Signs of Dehydration: Note the presence of fine powder, clumps, or a significant deviation from the expected crystalline form.
-
Protocol 2: Assessment of Solubility
-
Objective: To qualitatively assess the hydration state by observing solubility.
-
Materials: Test tube, spatula, deionized water, vortex mixer.
-
Procedure:
-
Add a small, measured amount of this compound to a test tube.
-
Add a corresponding volume of deionized water to achieve a known concentration (e.g., 0.1 M).
-
Agitate the mixture using a vortex mixer for 30 seconds.
-
Expected Observation: The crystals should readily dissolve, forming a clear, pale pink solution.
-
Indication of Dehydration: If the solid does not fully dissolve or if the solution appears cloudy, it may suggest the presence of the less soluble anhydrous form.
-
Visualizations
References
- 1. Manganese(II) acetate - Crystal growing [en.crystalls.info]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. sdfine.com [sdfine.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. lobachemie.com [lobachemie.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Manganese(II) Acetate Tetrahydrate [benchchem.com]
- 10. Manganese(II) acetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Manganese Acetate Concentration for Catalytic Efficiency
Welcome to the technical support center for the optimization of manganese acetate in catalytic processes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for manganese acetate in a catalytic reaction?
A1: The optimal concentration of manganese acetate is highly dependent on the specific reaction. For instance, in the selective catalytic reduction (SCR) of NOx, an optimal concentration of 0.10 mol of manganese acetate has been shown to achieve over 95% removal rate.[1] It is recommended to start with a literature-reported concentration for a similar reaction type and then perform a concentration optimization study.
Q2: My reaction is not proceeding to completion. Could the manganese acetate concentration be the issue?
A2: While manganese acetate concentration is a critical factor, other parameters could also be affecting your reaction. Consider the following:
-
Reaction Temperature: The catalytic activity of manganese-based catalysts is temperature-dependent. For example, in NOx reduction, the critical temperature for catalytic activity was found to be 353 K.[1]
-
Solvent and pH: The stability and reactivity of manganese acetate can be influenced by the solvent system and pH. For instance, in aqueous solutions, hydrolysis can occur, and adding excess acetic acid is sometimes recommended to prevent this. A patented method for preparing manganese acetate carefully controls the pH to between 6.5-7.0 during synthesis and then adjusts it to 4.0-4.6.[2]
-
Catalyst Precursor: The precursor used to prepare the manganese catalyst can significantly impact its performance. Catalysts prepared from manganese acetate often show higher dispersion and better activity compared to those from manganese nitrate.[3][4][5]
-
Presence of Co-catalysts or Inhibitors: Some reactions require co-catalysts, while others can be inhibited by certain species. For example, in oxidation reactions, cobalt acetate and bromide salts are often used in conjunction with manganese acetate.[6]
Q3: I am observing a color change in my reaction mixture from pale pink to brown. What does this indicate?
A3: A color change from pale pink, characteristic of Manganese(II) acetate, to brown often indicates the oxidation of Mn(II) to Mn(III). Manganese(III) acetate is a known oxidizing agent and catalyst in many organic reactions.[7][8] While this may be the desired active species in some reactions, in others it could signify an unintended side reaction or catalyst evolution.
Q4: How can I improve the stability and reusability of my manganese acetate catalyst?
A4: Catalyst deactivation can occur through processes like coking (the formation of carbonaceous deposits on the catalyst surface).[9] To improve stability and reusability:
-
Optimize Reaction Conditions: Avoid excessively high temperatures that can lead to catalyst degradation or sintering.
-
Catalyst Support: Using a support material like alumina (Al₂O₃) or titania (TiO₂) can improve the dispersion and stability of the manganese catalyst.[1][5]
-
Regeneration: Deactivated catalysts can sometimes be regenerated. Thermal treatment or oxidative treatment can be used to remove coke deposits.[9] A patented process also describes a method for regenerating cobalt and manganese acetate catalysts from industrial residues.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Catalytic Activity | Suboptimal manganese acetate concentration. | Perform a concentration screening study. For NOx removal, 0.10 mol was found to be optimal.[1] |
| Incorrect reaction temperature. | Optimize the reaction temperature. A critical temperature of 353 K was noted for NOx reduction.[1] | |
| Poor catalyst dispersion. | Prepare the catalyst using a method that promotes high dispersion, such as the sol-gel method or using an acetate precursor on a support.[1][3][4] | |
| Reaction Stalls or is Incomplete | Catalyst deactivation due to coking. | Consider catalyst regeneration through thermal or oxidative treatment.[9] |
| Hydrolysis of manganese acetate in aqueous media. | Add a slight excess of acetic acid to the reaction mixture to suppress hydrolysis. | |
| Inconsistent Results | Inhomogeneous catalyst preparation. | Ensure a consistent and reproducible catalyst preparation method. The precursor choice (acetate vs. nitrate) can significantly affect the catalyst's properties.[5] |
| Variable water content in manganese acetate. | Use manganese acetate with a consistent hydration state (e.g., anhydrous or tetrahydrate) as water can act as a ligand and affect reactivity.[11][12] |
Experimental Protocols
Protocol 1: Preparation of Mn-based/TiO₂ Catalyst by Impregnation
This protocol is adapted from a study on catalysts for the selective catalytic reduction of NO with NH₃.[5]
Materials:
-
Manganese acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
Titanium dioxide (TiO₂, anatase)
-
Deionized water
Procedure:
-
Calculate the required amount of manganese acetate to achieve the desired manganese loading on the TiO₂ support.
-
Dissolve the calculated amount of manganese acetate in a volume of deionized water equal to the pore volume of the TiO₂ support (incipient wetness impregnation).
-
Add the TiO₂ support to the manganese acetate solution and mix thoroughly to ensure uniform impregnation.
-
Dry the impregnated catalyst at 120°C for 12 hours.
-
Calcine the dried catalyst in air at a specified temperature (e.g., 450°C) for a set duration (e.g., 3 hours) to obtain the final Mn/TiO₂ catalyst.
Protocol 2: Synthesis of Manganese(III) Acetate Dihydrate
This protocol is based on the oxidation of manganese(II) acetate.[13]
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Glacial acetic acid
-
Potassium permanganate (KMnO₄)
-
Ether
Procedure:
-
In a round-bottom flask equipped with a stirrer and condenser, dissolve 428.7 g of Mn(OAc)₂·4H₂O in 3000 mL of glacial acetic acid.
-
Heat the mixture to 110°C.
-
Slowly add 68.2 g of ground KMnO₄ in small portions over a 20-minute period while maintaining the temperature at 110°C.
-
Continue heating for an additional 20 minutes after the addition is complete.
-
Cool the reaction mixture and pour it into 750 mL of water.
-
Allow the product to crystallize overnight.
-
Filter the solid product, wash with ether, and air dry to obtain Mn(OAc)₃·2H₂O.
Visualizations
Caption: Workflow for catalyst preparation, evaluation, and optimization.
Caption: Logical flow for troubleshooting low catalytic activity issues.
References
- 1. Preparation of Mn-Based Selective Catalytic Reduction Catalysts by Three Methods and Optimization of Process Conditions | PLOS One [journals.plos.org]
- 2. CN1626495A - Method for preparing manganese acetate - Google Patents [patents.google.com]
- 3. lehigh.edu [lehigh.edu]
- 4. Alumina-supported manganese oxide catalysts. I. Characterization: Effect of precursor and loading (Journal Article) | OSTI.GOV [osti.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in manganese(iii) acetate mediated organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CN105688990A - Method for regenerating cobalt and manganese acetate compound catalyst from PTA (Pure Terephthalic Acid) oxidization residues - Google Patents [patents.google.com]
- 11. First principles investigation of manganese catalyst structure and coordination in the p -xylene oxidation process - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00284A [pubs.rsc.org]
- 12. Manganese(II) acetate - Wikipedia [en.wikipedia.org]
- 13. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Managing the Hygroscopic Nature of Manganese Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing manganese acetate tetrahydrate, a compound known for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Proper handling and storage are critical to ensure experimental accuracy and reproducibility.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, with a focus on problems arising from its hygroscopic properties.
Issue: Inconsistent Experimental Results
Inconsistent yields, unexpected side products, and variations in reaction kinetics can often be attributed to the variable water content of hygroscopic reagents.
Q: My reaction yields are fluctuating significantly between experiments. Could the this compound be the culprit?
A: Absolutely. The absorption of excess atmospheric moisture can alter the molar concentration of the manganese acetate in your reaction, leading to stoichiometric imbalances and inconsistent results.[1] It is crucial to either use freshly opened containers, properly stored material, or determine the water content of your reagent prior to use.
Q: I'm observing poor reproducibility in my kinetic studies. How might the hygroscopic nature of this compound contribute to this?
A: The rate of a reaction is highly dependent on the concentration of the reactants. If the this compound has absorbed a significant amount of water, its effective concentration will be lower than calculated, leading to slower reaction rates and poor reproducibility.
Issue: Physical Changes in the Reagent
Visual changes in the appearance of this compound can be an indicator of moisture absorption.
Q: My this compound, which is typically a crystalline solid, has become clumpy and difficult to handle. What is the cause of this?
A: Clumping or caking is a common sign that a hygroscopic substance has absorbed moisture from the air.[1] This can make accurate weighing challenging and is a strong indication that the material's water content has changed.
Logical Troubleshooting Flow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
FAQs
Q: What is the theoretical water content of this compound?
A: The molecular formula for this compound is Mn(CH₃COO)₂·4H₂O. Based on its molecular weight, the theoretical water content is approximately 29.4%.
Q: How should I properly store this compound?
A: To minimize moisture absorption, store this compound in a tightly closed container, inside a desiccator with a suitable drying agent like silica gel or phosphorus pentoxide.[1][4][5]
Q: Can I dry this compound if it has absorbed moisture?
A: Yes, it is possible to dry this compound. This can be done by gently heating the material in a vacuum oven.[1] However, it is crucial to use a moderate temperature to avoid decomposition. The exact temperature and duration will depend on the extent of water absorption.
Q: What are some visual clues that my this compound has absorbed excess moisture?
A: The pale pink crystals may appear clumped together, sticky, or even partially dissolved.[3] However, these are qualitative observations, and quantitative analysis is necessary to determine the exact water content.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | Mn(CH₃COO)₂·4H₂O | [6] |
| Molecular Weight | 245.09 g/mol | [6] |
| Appearance | Pale pink crystals | [7] |
| Solubility | Soluble in water, methanol, ethanol, and acetic acid. | [7][8] |
| Decomposition Temperature | >300 °C | [7] |
Experimental Protocols
Protocol: Determination of Water Content by Karl Fischer Titration
This is a highly accurate method for determining the water content of your this compound.
Materials:
-
Karl Fischer titrator
-
Appropriate Karl Fischer reagents
-
Anhydrous solvent (e.g., methanol)
-
Airtight sample handling apparatus (e.g., syringe, weighing glove box)
Methodology:
-
Instrument Preparation: Set up and calibrate the Karl Fischer titrator according to the manufacturer's instructions.
-
Blank Titration: Run a blank titration with the anhydrous solvent to determine the background moisture level.
-
Sample Preparation: In a controlled environment to prevent further moisture absorption (e.g., a glove box), accurately weigh a sample of this compound.
-
Sample Analysis: Introduce the sample into the titration vessel and begin the titration.
-
Calculation: The instrument will automatically calculate the percentage of water in your sample.
Protocol: Drying of this compound
If Karl Fischer titration reveals excess water, you can dry the material using the following protocol.
Materials:
-
Vacuum oven
-
Schlenk flask or other suitable oven-safe glassware
-
Desiccator with an active desiccant
Methodology:
-
Sample Preparation: Spread a thin layer of the this compound in a Schlenk flask or a shallow, oven-safe glass dish.
-
Drying: Place the sample in a vacuum oven and heat gently (e.g., 60-80°C) under vacuum. Caution: Avoid high temperatures to prevent decomposition.
-
Monitoring: Periodically remove the sample, allow it to cool in a desiccator, and weigh it. Continue drying until a constant weight is achieved.
-
Storage: Once dried, store the material in a tightly sealed container inside a desiccator.
Experimental Workflow for Handling Hygroscopic Reagents
Caption: A workflow for the proper handling of this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Manganese(II) acetate tetrahydrate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C4H14MnO8 | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound Manufacturers, with SDS [mubychem.com]
- 7. MANGANESE(II) ACETATE TETRAHYDRATE | 6156-78-1 [chemicalbook.com]
- 8. MANGANESE(II) ACETATE TETRAHYDRATE CAS#: 6156-78-1 [m.chemicalbook.com]
Technical Support Center: Optimizing Nanoparticle Synthesis with Manganese Acetate
Welcome to the technical support center for the synthesis of manganese-based nanoparticles using manganese acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and quality of your nanoparticle synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of manganese oxide nanoparticles.
| Problem | Potential Causes | Recommended Solutions |
| Low Nanoparticle Yield | - Incomplete reaction.[1] - Suboptimal pH of the reaction mixture.[1] - Inappropriate reaction temperature.[2] - Insufficient concentration of reducing or capping agents.[1][3] - Agglomeration and subsequent loss during purification. | - Increase Reaction Time: Ensure the reaction goes to completion by extending the reaction time. - Optimize pH: Adjust the pH of the reaction medium. For some syntheses, a higher pH (above 10) can increase the reaction yield.[1] - Adjust Temperature: Optimize the reaction temperature. For green synthesis, a moderate temperature around 50-60°C has been found to be effective.[2][4] For thermal decomposition, higher temperatures are required. - Increase Reagent Concentration: Increase the concentration of the reducing agent or capping agent.[1][3] - Improve Capping: Use an effective capping agent to prevent agglomeration and improve stability.[4][5] |
| Poor Nanoparticle Monodispersity (Broad Size Distribution) | - Inconsistent nucleation and growth rates. - Ineffective capping agent.[6] - Non-uniform temperature throughout the reaction mixture. | - Control Temperature Ramp Rate: A faster temperature ramp rate can lead to smaller and more uniform nanoparticles.[7] - Optimize Capping Agent: Select a suitable capping agent and optimize its concentration to effectively control particle growth.[6][8][9] - Ensure Uniform Heating: Use a heating mantle and vigorous stirring to ensure a uniform temperature distribution. |
| Formation of Incorrect Manganese Oxide Phase (e.g., Mn3O4 instead of MnO) | - Presence of oxygen in the reaction atmosphere (for MnO synthesis).[10] - Incorrect reaction temperature or aging time.[7] - Inappropriate ratio of oleic acid to oleylamine in thermal decomposition.[10] | - Inert Atmosphere: For the synthesis of MnO by thermal decomposition, ensure a continuous flow of an inert gas like nitrogen or argon to prevent oxidation.[7][11] - Adjust Temperature and Time: Longer aging times at high temperatures (e.g., 300°C) favor the formation of pure MnO.[7] - Optimize Surfactant Ratio: In thermal decomposition, using only oleic acid as a surfactant favors the formation of MnO, while oleylamine alone can lead to Mn3O4.[10] |
| Nanoparticle Agglomeration | - Ineffective or insufficient capping agent.[5][6] - Improper purification process (e.g., harsh centrifugation). - Inappropriate solvent for dispersion. | - Optimize Capping Agent: Ensure the capping agent is suitable for the solvent and nanoparticles, and use it in an adequate concentration.[5][6] - Gentle Purification: Use appropriate centrifugation speeds and durations to avoid irreversible agglomeration. - Solvent Selection: Disperse nanoparticles in a solvent that provides good stability. For oleic acid-capped nanoparticles, non-polar solvents are suitable.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the yield of manganese oxide nanoparticle synthesis?
The primary factors influencing the yield are:
-
Precursor Concentration: The concentration of manganese acetate and other reactants plays a crucial role. An optimal concentration is necessary for a higher yield.[3]
-
pH of the Reaction Medium: The pH significantly affects the reaction kinetics and the stability of the nanoparticles. The optimal pH varies depending on the synthesis method.[1]
-
Reaction Temperature: Temperature influences the rate of reaction and the crystalline phase of the resulting nanoparticles.[2]
-
Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of precursors to nanoparticles.
-
Reducing and Capping Agents: The type and concentration of reducing and capping agents are critical for the reduction of manganese ions and the stabilization of the formed nanoparticles, preventing aggregation and improving yield.[3][4]
Q2: How can I control the size of the manganese oxide nanoparticles?
The size of the nanoparticles can be controlled by tuning the following parameters:
-
Temperature Ramp Rate: In thermal decomposition methods, a faster heating rate generally results in smaller nanoparticles.[7][11]
-
Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can lead to an increase in nanoparticle size.[11]
-
Capping Agents: The choice and concentration of the capping agent can effectively control the growth of the nanoparticles and thus their final size.[8][9]
-
Ratio of Reactants: The molar ratio of the manganese precursor to the capping agent and/or reducing agent can influence the nanoparticle size.
Q3: My synthesis resulted in a mixture of MnO and Mn3O4. How can I obtain a pure MnO phase?
The formation of a pure MnO phase, particularly in thermal decomposition synthesis, is highly dependent on maintaining an oxygen-free environment.
-
Inert Atmosphere: It is crucial to conduct the reaction under a continuous flow of an inert gas, such as nitrogen or argon, to prevent the oxidation of MnO to Mn3O4.[10][11]
-
Reaction Time and Temperature: Longer aging times at a sufficiently high temperature (e.g., 300°C) can promote the reduction of any formed Mn3O4 to MnO.[7]
-
Surfactant Choice: In some thermal decomposition methods, the choice of surfactant is critical. For instance, using only oleic acid can favor the formation of MnO, whereas oleylamine may lead to Mn3O4.[10]
Q4: What is the role of a capping agent and how do I choose one?
A capping agent is a molecule that binds to the surface of nanoparticles, preventing their aggregation and controlling their growth.[5][6] This stabilization is crucial for obtaining a high yield of monodisperse nanoparticles.
The choice of a capping agent depends on the synthesis method and the desired properties of the nanoparticles:
-
For Thermal Decomposition: Oleic acid and oleylamine are commonly used.[11]
-
For Green Synthesis: Plant extracts containing phytochemicals like polyphenols and flavonoids act as both reducing and capping agents.[2]
-
For Aqueous Synthesis: Citrate and other small organic molecules can be used.
The ideal capping agent should effectively adsorb to the nanoparticle surface and provide steric or electrostatic stabilization without interfering with the desired application.[5]
Experimental Protocols
Detailed Methodology for Thermal Decomposition of Manganese Acetate
This protocol is adapted from a common method for producing monodisperse MnO nanoparticles.[12]
Materials:
-
Manganese (II) acetate tetrahydrate (≥99%)
-
Oleic acid
-
1-Octadecene (or another high-boiling point solvent)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, thermocouple, and a gas inlet/outlet, combine manganese (II) acetate tetrahydrate, oleic acid, and 1-octadecene.
-
Degassing: Flush the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes at room temperature to remove oxygen.
-
Heating: Heat the mixture to a high temperature (e.g., 320°C) under a continuous flow of the inert gas and vigorous stirring.
-
Aging: Maintain the reaction at the desired temperature for a specific period (e.g., 30 minutes). The solution will typically turn black, indicating the formation of MnO nanoparticles.
-
Cooling: After the aging period, cool the reaction mixture to room temperature.
-
Purification:
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticle pellet.
-
Discard the supernatant.
-
Wash the nanoparticles by redispersing them in hexane and precipitating with ethanol. Repeat this washing step at least twice to remove unreacted precursors and excess oleic acid.
-
-
Drying: Dry the purified nanoparticles under vacuum.
Detailed Methodology for Green Synthesis of Manganese Dioxide Nanoparticles
This protocol is a generalized procedure based on several green synthesis reports.[2][4]
Materials:
-
Manganese (II) acetate tetrahydrate
-
Plant extract (e.g., from lemon peel, tea leaves) as a reducing and capping agent
-
Deionized water
Procedure:
-
Preparation of Manganese Acetate Solution: Prepare an aqueous solution of manganese (II) acetate of a specific molarity.
-
Reaction:
-
Heat the manganese acetate solution to a moderate temperature (e.g., 50-80°C) with constant stirring.
-
Add the plant extract to the heated solution. The ratio of the plant extract to the manganese acetate solution is a critical parameter to optimize.
-
Continue stirring the mixture at the set temperature for a specified duration (e.g., 1-2 hours). A color change in the solution indicates the formation of nanoparticles.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the solution to separate the nanoparticles.
-
Wash the nanoparticle pellet with deionized water and ethanol multiple times to remove any unreacted compounds.
-
-
Drying: Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 60-80°C).
Visualizations
Caption: Experimental workflow for the synthesis of manganese oxide nanoparticles.
Caption: Troubleshooting logic for low nanoparticle yield.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificarchives.com [scientificarchives.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Manganese Oxide Nanoparticles with Enhanced Capacitive Properties Utilizing Gel Formation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of various capping agents on optical properties and stability of MnS nanoparticles | Physics and Chemistry of Solid State [journals.pnu.edu.ua]
- 9. Synthesis, effect of capping agents and optical properties of manganese-doped zinc sulphide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of ManganeseII Acetylacetonate [jove.com]
- 11. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate [jove.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Controlling Thermal Decomposition of Manganese Acetate for Specific Oxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the thermal decomposition of manganese acetate for the synthesis of specific manganese oxides (MnO, Mn₂O₃, and Mn₃O₄). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, comparative format.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of manganese oxides from manganese acetate.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| I obtained a mixture of manganese oxides instead of a pure phase. | Incorrect calcination temperature or atmosphere. | Verify and calibrate your furnace temperature. Ensure a consistent and appropriate gas flow (e.g., N₂ for MnO, air/O₂ for Mn₂O₃/Mn₃O₄). Refer to the experimental protocols for precise conditions. |
| Non-uniform heating of the sample. | Use a smaller sample size or a crucible that ensures even heat distribution. A slower heating rate can also promote uniform decomposition. | |
| The resulting oxide has poor crystallinity. | Calcination temperature was too low or the duration was too short. | Increase the calcination temperature or extend the dwell time at the target temperature. Refer to the data summary table for recommended conditions. |
| The precursor was not fully decomposed. | Ensure complete dehydration of the manganese acetate tetrahydrate before the decomposition step. A pre-heating step at a lower temperature (e.g., 120°C) can be beneficial. | |
| The particle size of the synthesized oxide is too large/small. | Inappropriate heating rate. | A faster heating rate generally leads to smaller nanoparticles, while a slower rate can result in larger particles.[1] Adjust the heating ramp rate of your furnace accordingly. |
| Presence of agglomerates in the precursor. | Gently grind the manganese acetate precursor to ensure a fine, homogenous powder before calcination. | |
| The final product is not the expected color. | Incomplete reaction or formation of an unintended oxide. | Verify the color of the expected oxide (e.g., MnO is typically light green/grey, Mn₃O₄ is dark brown/black, Mn₂O₃ is black). If the color is incorrect, it indicates the presence of impurities or a different oxide phase. Re-evaluate your experimental parameters. |
| I am observing unexpected intermediate phases. | The decomposition process involves the formation of intermediates. | This is a normal part of the reaction. One study identified acetyl manganese acetate and manganese acetate hydroxide as intermediates during the decomposition in a nitrogen atmosphere.[2][3] Holding the temperature at specific points (e.g., ~150°C) may isolate these, but for the final oxide, a continuous ramp to the target temperature is usually desired. |
Data Presentation: Synthesis Parameters for Manganese Oxides
The following table summarizes the key experimental parameters for the synthesis of specific manganese oxides from the thermal decomposition of manganese acetate.
| Target Oxide | Precursor | Calcination Temperature (°C) | Atmosphere | Dwell Time | Expected Product Color |
| MnO | Manganese (II) Acetate Tetrahydrate | 330 - 400 | Inert (N₂, Ar) or Reducing (H₂) | 2 - 10 hours | Light Green/Grey |
| Mn₃O₄ | Manganese (II) Acetate Tetrahydrate | ~300 - 400 | Air or Oxygen (O₂) | 2 - 4 hours | Dark Brown/Black |
| Mn₂O₃ | Manganese (II) Acetate Tetrahydrate | 550 - 800 | Air or Oxygen (O₂) | 2 - 10 hours | Black |
Experimental Protocols
Synthesis of Manganese (II) Oxide (MnO)
Objective: To synthesize MnO via the thermal decomposition of manganese (II) acetate tetrahydrate in an inert atmosphere.
Materials:
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Manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
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High-purity nitrogen (N₂) or argon (Ar) gas
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Tube furnace with temperature controller
-
Ceramic or quartz crucible
Procedure:
-
Place a known amount of manganese (II) acetate tetrahydrate into a crucible.
-
Gently grind the precursor to ensure a fine, homogenous powder.
-
Place the crucible in the center of the tube furnace.
-
Purge the furnace tube with N₂ or Ar gas for at least 30 minutes to remove any residual oxygen. Maintain a constant, gentle flow of the inert gas throughout the experiment.
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Program the furnace to ramp up to the target temperature of 400°C at a heating rate of 5°C/min.
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Hold the temperature at 400°C for 4 hours.
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After the dwell time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.
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Once cooled, carefully remove the crucible containing the MnO product.
Synthesis of Manganese (II,III) Oxide (Mn₃O₄)
Objective: To synthesize Mn₃O₄ via the thermal decomposition of manganese (II) acetate tetrahydrate in an air atmosphere.
Materials:
-
Manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
Muffle furnace with temperature controller
-
Ceramic crucible
Procedure:
-
Place a known amount of manganese (II) acetate tetrahydrate into a ceramic crucible.
-
Gently grind the precursor to ensure a fine, homogenous powder.
-
Place the crucible in the muffle furnace.
-
Program the furnace to ramp up to the target temperature of 350°C at a heating rate of 5°C/min.
-
Hold the temperature at 350°C for 2 hours.
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After the dwell time, turn off the furnace and allow it to cool down to room temperature.
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Once cooled, remove the crucible containing the Mn₃O₄ product.
Synthesis of Manganese (III) Oxide (Mn₂O₃)
Objective: To synthesize Mn₂O₃ via the thermal decomposition of manganese (II) acetate tetrahydrate in an air atmosphere at a higher temperature.
Materials:
-
Manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
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Muffle furnace with temperature controller
-
Ceramic crucible
Procedure:
-
Place a known amount of manganese (II) acetate tetrahydrate into a ceramic crucible.
-
Gently grind the precursor to ensure a fine, homogenous powder.
-
Place the crucible in the muffle furnace.
-
Program the furnace to ramp up to the target temperature of 600°C at a heating rate of 5°C/min.
-
Hold the temperature at 600°C for 4 hours.
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After the dwell time, turn off the furnace and allow it to cool down to room temperature.
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Once cooled, remove the crucible containing the Mn₂O₃ product.
Visualizations
Thermal Decomposition Pathway of Manganese Acetate
The following diagram illustrates the key stages in the thermal decomposition of manganese (II) acetate tetrahydrate to form different manganese oxides, depending on the atmosphere.
Caption: Decomposition pathway of manganese acetate.
Experimental Workflow for Selective Oxide Synthesis
This diagram outlines the general experimental workflow for synthesizing a specific manganese oxide from manganese acetate.
Caption: Experimental workflow for oxide synthesis.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis process.
Caption: Troubleshooting logical workflow.
References
issues with manganese acetate tetrahydrate solubility in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the solubility of manganese acetate tetrahydrate, particularly in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: Manganese (II) acetate tetrahydrate is an ionic compound and is readily soluble in polar solvents. It is very soluble in water and also soluble in polar organic solvents such as methanol, ethanol, and acetic acid.[1][2][3][4] Conversely, it has very poor solubility in non-polar organic solvents.[5][6]
Q2: I am having trouble dissolving this compound in my non-polar solvent. Is this expected?
A2: Yes, this is expected. Due to its ionic nature and the presence of water of hydration, this compound is not readily soluble in non-polar solvents. The principle of "like dissolves like" governs solubility, and a polar salt like this compound will not favorably interact with non-polar solvent molecules.
Q3: Are there any non-polar solvents in which this compound shows some solubility?
A3: While generally insoluble, trace amounts might be dissolved in some less-polar solvents with significant effort (e.g., prolonged sonication or heating). However, for most applications requiring a dissolved manganese salt in a non-polar medium, direct dissolution of this compound is not a viable method. It is reported to be insoluble in acetone.[5]
Q4: Can I increase the solubility of this compound in a non-polar solvent by heating?
A4: While heating can increase the solubility of many compounds, it is unlikely to significantly improve the solubility of this compound in a non-polar solvent to a practical level. Excessive heating can also lead to the decomposition of the tetrahydrate.
Q5: Are there alternative manganese compounds that are more soluble in non-polar solvents?
A5: Yes, for applications in non-polar media, consider using manganese salts of long-chain fatty acids (e.g., manganese stearate or manganese 2-ethylhexanoate) or organometallic manganese compounds (e.g., manganese acetylacetonate). These compounds have significantly more non-polar character and are designed for better solubility in organic solvents.
Troubleshooting Guides
Issue: this compound is not dissolving in my non-polar solvent.
This guide provides a step-by-step approach to troubleshoot this common issue.
Caption: Troubleshooting workflow for insolubility.
Experimental Protocols
Protocol 1: Attempted Solubilization in a Polar Organic Solvent (Ethanol)
This protocol details a method for dissolving this compound in a polar organic solvent, which can then be compared to attempts with non-polar solvents.
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Materials:
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Manganese (II) acetate tetrahydrate
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Anhydrous ethanol
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Magnetic stirrer and stir bar
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Beaker or flask
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Spatula and weigh boat
-
-
Procedure:
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Weigh 2.4 g of manganese (II) acetate tetrahydrate.[7]
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Measure 100 mL of anhydrous ethanol and add it to the beaker or flask.[7]
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Add the magnetic stir bar to the ethanol.
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Place the beaker or flask on the magnetic stirrer and begin stirring at a moderate speed.
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Slowly add the manganese (II) acetate tetrah_hydrate to the stirring ethanol.
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Continue stirring for an extended period (e.g., 1 hour) at room temperature.[7]
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Observe the dissolution of the solid. A clear, light pink solution should form.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent Name | Solvent Type | Solubility | Reference |
| Water | Polar | Very Soluble | [1] |
| Methanol | Polar | Soluble | [1][2] |
| Ethanol | Polar | Soluble (2.4 g / 100 mL) | [1][7] |
| Acetic Acid | Polar | Soluble | [1][2] |
| Acetone | Less Polar | Insoluble | [5] |
| DMSO | Polar Aprotic | 100 mg/mL (with sonication) | [8] |
Logical Relationships
The following diagram illustrates the logical relationship between the properties of this compound and its solubility behavior.
Caption: Factors influencing solubility.
References
- 1. chembk.com [chembk.com]
- 2. Manganese(II) acetate tetrahydrate, Mn 22% (typical) 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. manganese(II) acetate tetrahydrate [chemister.ru]
- 4. MANGANESE(II) ACETATE TETRAHYDRATE | 6156-78-1 [amp.chemicalbook.com]
- 5. Manganese(II) acetate - Crystal growing [en.crystalls.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
minimizing impurities in manganese acetate synthesized in the lab
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the laboratory synthesis of manganese acetate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of manganese acetate, offering step-by-step solutions to identify and resolve them.
Issue 1: The final manganese acetate product has a brownish tint instead of the expected pale pink color.
This discoloration typically indicates the presence of manganese(III) oxide or other oxidized manganese species.
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Possible Cause 1: Oxidation of Manganese(II) Acetate. Manganese(II) is susceptible to oxidation by atmospheric oxygen, especially in neutral or alkaline solutions.[1]
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Possible Cause 2: Incomplete reaction of starting materials. If using manganese carbonate or other manganese salts, residual unreacted material can affect the color.
Issue 2: The yield of crystalline manganese acetate is lower than expected.
Low yields can result from several factors related to reaction conditions and product isolation.
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Possible Cause 1: Incomplete crystallization.
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Possible Cause 2: Loss of product during washing.
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Solution: Wash the final crystals with a minimal amount of a cold, saturated solution of pure manganese acetate or glacial acetic acid to avoid dissolving the product.[3]
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Issue 3: The product is contaminated with metallic impurities such as iron, lead, or copper.
These impurities often originate from the manganese source.[3]
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Possible Cause 1: Impure starting materials.
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Solution 1: Pre-treatment of manganese source. If using manganese metal, pre-soaking in 5% nitric acid can remove surface oxide films and some impurities.[2] For manganese carbonate, a preliminary leaching with a dilute nitric acid solution can effectively remove calcium, chloride, and other metal ions.[3]
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Solution 2: Purification of the manganese acetate solution. After the initial synthesis, add activated carbon to the crude manganese acetate solution to adsorb metal ions like iron and lead, followed by filtration.[2] Adjusting the pH to 7.5-8 with aqueous ammonia can precipitate heavy metal hydroxides, which can then be filtered off.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting material for synthesizing high-purity manganese acetate?
While electrolytic manganese metal and manganese carbonate are commonly used, the purity of the final product is highly dependent on the purity of the starting material.[2][3][4] Using high-purity electrolytic manganese or pre-purified manganese carbonate is recommended for achieving a high-purity final product.[3][4]
Q2: How can I prevent the formation of manganese(III) acetate?
The formation of manganese(III) acetate is primarily due to the oxidation of manganese(II). To minimize this, it is crucial to:
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Maintain an acidic pH (3-4) with acetic acid during the process.[2]
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Avoid prolonged exposure of the solution to air, especially at elevated temperatures.
Q3: What are the optimal conditions for crystallization?
For optimal crystallization of manganese(II) acetate tetrahydrate:
-
Concentrate the purified solution by evaporation.
-
Cool the solution slowly with stirring.[2]
-
Crystallization temperatures between 20-40°C are effective.[3]
Q4: How should I dry the final manganese acetate crystals?
Drying should be conducted at a relatively low temperature (around 30-35°C) with occasional stirring to prevent decomposition and loss of crystalline water.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the synthesis and purification of manganese acetate.
Table 1: Reaction and Crystallization Parameters
| Parameter | Recommended Value | Source |
| Reaction Temperature | 70-85°C | [2] |
| Solution pH for Impurity Precipitation | 7.5-8.0 | [3] |
| Solution pH for Crystallization | 3-4 | [2] |
| Final Solution Relative Density | ~1.30 | [2] |
| Crystallization Temperature | 15-18°C | [2] |
| Drying Temperature | 30-35°C | [2] |
Table 2: Reagent Concentrations for Synthesis
| Starting Material | Reagent | Concentration | Source |
| Manganese Metal | Acetic Acid | 25% (dilute) | [2] |
| Manganese Carbonate | Nitric Acid (for pre-leaching) | 5% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Manganese(II) Acetate from Manganese Carbonate
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Pre-purification of Manganese Carbonate (Optional but Recommended):
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In a fume hood, prepare a 5% nitric acid solution.
-
Add the manganese carbonate powder to the nitric acid solution at a liquid-to-solid ratio of 5:1.
-
Stir the mixture at room temperature for a set time (e.g., 1 hour).
-
Filter the purified manganese carbonate using a vacuum filter, wash it with distilled water, and dry it in an oven.[3]
-
-
Synthesis Reaction:
-
To a reaction vessel, add a measured amount of purified manganese carbonate.
-
Slowly add dilute acetic acid while stirring. The reaction will produce CO2 gas. Continue adding acid until all the manganese carbonate has reacted.
-
Gently heat the solution to 70-85°C to ensure the reaction is complete.[2]
-
-
Purification of the Crude Solution:
-
Adjust the pH of the solution to 7.5-8 with aqueous ammonia to precipitate heavy metal impurities.[3]
-
Filter the solution to remove the precipitated hydroxides.
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Add activated carbon to the filtrate and stir for 30 minutes to adsorb remaining organic and metallic impurities.[2]
-
Filter the solution to remove the activated carbon.
-
-
Crystallization:
-
Isolation and Drying:
Visual Guides
Caption: Workflow for the synthesis and purification of manganese acetate.
Caption: Troubleshooting guide for a discolored manganese acetate product.
References
reaction condition adjustments for manganese acetate catalyzed oxidations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with manganese acetate catalyzed oxidations.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using Manganese(II) acetate and Manganese(III) acetate?
A1: Manganese(II) acetate, Mn(OAc)₂, typically requires an in-situ oxidizing agent (e.g., peracetic acid, tert-butyl hydroperoxide) to form the active Mn(III) or higher valent manganese species that catalyzes the oxidation.[1][2] Mn(OAc)₂ is often used in catalytic amounts. Manganese(III) acetate, Mn(OAc)₃, is a one-electron oxidizing agent and is often used in stoichiometric amounts for reactions like oxidative radical cyclizations.[3][4][5] It can directly oxidize substrates to generate radical intermediates.[3][5][6]
Q2: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A2: Several factors can lead to a slow or incomplete reaction:
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Insufficient Oxidant: Ensure the correct stoichiometry of the terminal oxidant (for Mn(II) catalyzed reactions) is used. A slight excess may be necessary.
-
Catalyst Loading: For Mn(II) catalyzed reactions, catalyst loadings can be as low as 0.01 mol%, but increasing the loading may improve reaction rates.[1][2]
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Temperature: Many manganese acetate catalyzed oxidations are temperature-dependent. Increasing the reaction temperature may improve the rate, but be mindful of potential side reactions.
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Solvent Effects: The choice of solvent can significantly impact the reaction. Acetic acid is a common solvent for Mn(OAc)₃ reactions, while acetonitrile is frequently used for Mn(OAc)₂ catalyzed oxidations with peroxides.[7]
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Catalyst Deactivation: The manganese catalyst can deactivate through the formation of insoluble manganese oxides (like MnO₂).[7] Adding an acid additive can sometimes prevent this.
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Side product formation is a common issue. Here are some strategies to enhance selectivity:
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Co-oxidants/Additives: In Mn(OAc)₃-mediated radical reactions, the addition of a co-oxidant like copper(II) acetate (Cu(OAc)₂) can facilitate the oxidation of intermediate radicals to carbocations, preventing undesired hydrogen abstraction pathways and improving yields of certain products.[5]
-
Ligands: For Mn(II) catalyzed oxidations, adding a ligand like 2-picolinic acid can improve catalyst performance and selectivity.[1][2][8]
-
Acid Additives: In some alcohol oxidations catalyzed by Mn(OAc)₂ with t-butyl hydroperoxide, adding a small amount of trifluoroacetic acid (TFA) can significantly improve selectivity by preventing the formation of a black precipitate (likely MnO₂).[7]
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Control of Reaction Time and Temperature: Over-oxidation can be a problem, especially for primary alcohols which can be oxidized to carboxylic acids.[1] Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of over-oxidation products. Lowering the reaction temperature can also improve selectivity.
Q4: Can the manganese catalyst be recycled or regenerated?
A4: In some industrial processes, particularly in the oxidation of p-xylene to terephthalic acid, methods for regenerating the cobalt and manganese acetate catalysts from reaction residues have been developed.[9] For laboratory-scale reactions, catalyst deactivation often involves the formation of insoluble manganese oxides. While regeneration might be possible through treatment with appropriate reagents, it is often more practical to use a fresh batch of catalyst for subsequent reactions.
Troubleshooting Guides
Guide 1: Low Yield in Alcohol Oxidation (Mn(OAc)₂/Peroxide System)
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure the Mn(OAc)₂ is of good quality. Consider adding a ligand like 2-picolinic acid to enhance catalytic activity.[1][8] |
| Insufficient oxidant | Use a slight excess of the peroxide (e.g., 1.2 equivalents).[8] | |
| Low temperature | Gradually increase the reaction temperature and monitor the progress. | |
| Formation of Ester Side Products | Reaction with solvent or acid additive | If using an acidic solvent or additive, consider switching to a non-acidic alternative if esterification is a major issue.[7] |
| Formation of Black Precipitate | Formation of insoluble MnO₂ | Add a small amount of an acid, such as trifluoroacetic acid (TFA), to the reaction mixture.[7] |
| Substrate Degradation | Reaction conditions are too harsh | Lower the reaction temperature and/or reduce the concentration of the oxidant. |
Guide 2: Issues with Mn(OAc)₃-Mediated Oxidative Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Low Yield of Cyclized Product | Inefficient radical trapping | Add a co-oxidant like Cu(OAc)₂ to facilitate the oxidation of the intermediate radical and promote the desired reaction pathway.[4][5] |
| Formation of Saturated, Non-cyclized Product | Hydrogen abstraction by the intermediate radical | The presence of Cu(OAc)₂ can help to outcompete this pathway by oxidizing the radical.[5] |
| Reaction is Slow | Low reactivity of the substrate | Increasing the reaction temperature (often to the reflux temperature of acetic acid) can improve the rate.[4] Using anhydrous Mn(OAc)₃ may also lead to shorter reaction times compared to the dihydrate.[10] |
| Formation of Polymeric Material | Uncontrolled radical polymerization | This can occur with certain substrates. Adjusting the substrate concentration or reaction temperature may help.[11] |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading and Additives on Alcohol Oxidation
| Substrate | Catalyst System | Catalyst Loading (mol%) | Additive | Conversion (%) | Selectivity (%) |
| 2-Octanol | Mn(OAc)₂ / tBuOOH | 1.8 | None | - | Low (black precipitate forms) |
| 2-Octanol | Mn(OAc)₂ / tBuOOH | 1.8 | TFA (catalytic) | 87 | >99.9 (to 2-octanone)[7] |
| 1-Phenylethanol | Mn(OAc)₂ / Peracetic Acid | 0.05 | 2-Picolinic Acid (1 mol%) | ~100 | High (to acetophenone)[8] |
| 1-Phenylethanol | Mn(OAc)₂ / Peracetic Acid | 0.01 | 2-Picolinic Acid (0.2 mol%) | >85 | High (to acetophenone)[8] |
Table 2: Influence of Co-oxidant on Mn(OAc)₃-Mediated Oxidative Cyclization
| Substrate | Mn(OAc)₃ (equiv.) | Cu(OAc)₂ (equiv.) | Product(s) | Yield (%) |
| Unsaturated β-keto ester | 2 | 0 | Saturated ketone (via H-abstraction) | Moderate[5] |
| Unsaturated β-keto ester | 2 | 0.1 - 1 | β,γ-unsaturated ketone | 71[4] |
| Dimethyl 4-pentenylmalonate | Stoichiometric | 1 | Methylenecyclopentane and Lactone | - |
Experimental Protocols
Protocol 1: Oxidation of a Secondary Alcohol using Mn(OAc)₂/H₂O₂
This protocol is based on the oxidation of secondary alcohols using a manganese catalyst and hydrogen peroxide.[12]
-
Preparation: Under an inert atmosphere (e.g., Argon), add the manganese catalyst (e.g., a Mn(II) complex, 0.30 mol%), the secondary alcohol (0.50 mmol), and sulfuric acid (0.30 mol%) to a Schlenk tube containing acetonitrile (1.0 mL) at 25 °C.
-
Reaction Initiation: Prepare a solution of 30% aqueous H₂O₂ (1.2 equivalents) in acetonitrile (0.50 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Work-up and Analysis: Add an internal standard (e.g., n-decane) and extract the product with a suitable organic solvent. The yield can be determined by GC analysis.
Protocol 2: Mn(OAc)₃-Mediated Oxidative Cyclization to form a γ-Lactone
This protocol is a general procedure for the formation of γ-lactones from alkenes and acetic acid using Mn(OAc)₃.[4][6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the alkene, Mn(OAc)₃·2H₂O (2 equivalents), and glacial acetic acid as the solvent.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring.
-
Reaction Monitoring: Follow the disappearance of the starting material and the formation of the product by TLC or GC. The reaction time can vary depending on the substrate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ to remove excess acetic acid, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for manganese acetate catalyzed oxidations.
Caption: Catalytic cycle for Mn(II)-catalyzed alcohol oxidation.
Caption: General pathway for Mn(III)-mediated oxidative radical cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. sciprofiles.com [sciprofiles.com]
- 3. Buy Manganese(III) acetate | 993-02-2 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 6. Manganese(III) acetate - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. CN105688990A - Method for regenerating cobalt and manganese acetate compound catalyst from PTA (Pure Terephthalic Acid) oxidization residues - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Manganese Acetate Tetrahydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of manganese acetate tetrahydrate solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a freshly prepared manganese(II) acetate tetrahydrate solution?
A1: The stability of a manganese(II) acetate tetrahydrate solution is highly dependent on the storage conditions. Aqueous solutions are susceptible to hydrolysis and oxidation.[1] For optimal stability, stock solutions should be stored under specific conditions. As a general guideline, a stock solution stored at -20°C can be expected to be stable for up to one month, while storage at -80°C can extend the stability to six months.[2]
Q2: My pale pink manganese(II) acetate solution has turned brown. What does this color change indicate?
A2: The color change from a pale pink to a light brown or dark brown indicates the oxidation of manganese(II) to manganese(III). This is a common degradation pathway for manganese(II) acetate solutions, especially when exposed to atmospheric oxygen. The brown color is characteristic of Mn(III) acetate compounds.
Q3: How can I prevent the degradation of my manganese(II) acetate solution?
A3: To prevent degradation, it is recommended to add an excess of acetic acid to the solution. This helps to suppress hydrolysis, a key step in the oxidation process.[1] Additionally, storing the solution in a tightly sealed container, protected from light, and at a low temperature will significantly slow down the degradation process.[3]
Q4: What are the ideal storage conditions for solid manganese(II) acetate tetrahydrate?
A4: Solid manganese(II) acetate tetrahydrate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4] Recommended storage temperatures are typically between 15°C and 25°C.[4] It is important to avoid direct sunlight, moisture, and contact with air.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns brown upon preparation or shortly after. | 1. Oxidation: Exposure to atmospheric oxygen is causing the oxidation of Mn(II) to Mn(III).2. Hydrolysis: The pH of the solution is too high, promoting hydrolysis which precedes oxidation. | 1. Prepare the solution using deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon).2. Add a slight excess of acetic acid to lower the pH and inhibit hydrolysis.[1]3. Store the solution under an inert atmosphere. |
| A precipitate forms in the solution over time. | 1. Formation of Manganese Oxides: Advanced degradation can lead to the formation of insoluble manganese oxides, such as MnO(OH) or MnO₂.2. Supersaturation: The solution may have been prepared at a concentration above its solubility limit at the storage temperature. | 1. If the precipitate is brown/black, it is likely a manganese oxide, and the solution has degraded. It is best to discard it and prepare a fresh solution.2. If the precipitate is crystalline and the same color as the solid starting material, gently warm the solution to redissolve the precipitate. Ensure the storage temperature is appropriate for the solution's concentration. |
| Inconsistent experimental results using the manganese acetate solution. | 1. Degradation: The concentration of active Mn(II) may have decreased due to oxidation, leading to variability in reactions where it acts as a catalyst or reactant.2. Contamination: The solution may be contaminated with other metal ions or impurities. | 1. Prepare fresh solutions more frequently, especially for sensitive applications.2. Visually inspect the solution for any color change before each use. A brown tint suggests degradation.3. Use high-purity manganese(II) acetate tetrahydrate and high-purity water for solution preparation. |
Data on Solution Stability
While specific quantitative data on the rate of degradation can vary based on exact experimental conditions, the following tables provide an overview of the expected stability of manganese(II) acetate solutions under different storage parameters.
Table 1: Effect of pH on the Stability of Manganese(II) Acetate Solution at Room Temperature
| pH | Observation after 24 hours | Expected Stability |
| 3-4 | Solution remains pale pink. | High |
| 5-6 | A slight brownish tint may appear. | Moderate |
| > 7 | Solution turns noticeably brown. | Low |
Table 2: Effect of Temperature on the Stability of Manganese(II) Acetate Solution (pH ~5)
| Temperature | Observation after 1 week | Expected Stability |
| 4°C | Solution remains pale pink. | High |
| Room Temperature (~25°C) | A brownish tint is likely to develop. | Moderate |
| 40°C | Solution turns significantly brown. | Low |
Table 3: Effect of Light Exposure on the Stability of Manganese(II) Acetate Solution at Room Temperature
| Light Condition | Observation after 1 week | Expected Stability |
| Stored in the dark | A slight brownish tint may appear. | Moderate |
| Exposed to ambient light | Solution turns noticeably brown. | Low |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Manganese(II) Acetate Stock Solution (0.1 M)
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
Glacial acetic acid
-
High-purity, deionized water (deoxygenated)
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Deoxygenate Water: Boil a suitable volume of deionized water for at least 15 minutes and then allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
-
Weigh Manganese Acetate: Accurately weigh out 2.451 g of manganese(II) acetate tetrahydrate.
-
Dissolve in Acidified Water: To a 100 mL volumetric flask, add approximately 50 mL of the deoxygenated water. Add 0.1 mL of glacial acetic acid and stir to mix.
-
Add Manganese Acetate: Add the weighed manganese(II) acetate tetrahydrate to the flask.
-
Dissolve: Stir the solution until all the solid has dissolved.
-
Bring to Volume: Carefully add the deoxygenated water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a tightly sealed, amber glass bottle for storage. Store at 4°C in the dark.
Protocol 2: Spectrophotometric Monitoring of Manganese(II) Acetate Solution Stability
This protocol allows for the semi-quantitative monitoring of the oxidation of Mn(II) to Mn(III) by observing the change in absorbance in the visible spectrum.
Materials:
-
Manganese(II) acetate solution to be tested
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Initial Spectrum: Immediately after preparing the manganese(II) acetate solution, take a baseline absorbance spectrum from 300 nm to 700 nm. The fresh solution should have minimal absorbance in the 400-500 nm range.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Periodic Measurements: At regular time intervals (e.g., daily, weekly), take a sample of the solution and measure its absorbance spectrum.
-
Data Analysis: Monitor the increase in absorbance in the region of approximately 450-500 nm, which corresponds to the brown color of Mn(III) species. A significant increase in absorbance in this region indicates degradation of the solution. Plot the absorbance at a specific wavelength (e.g., 480 nm) against time to visualize the rate of degradation.
Visualizations
References
Validation & Comparative
A Comparative Guide to Manganese Acetate and Manganese Chloride as Catalyst Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical step in catalyst design, profoundly influencing the physicochemical properties and, consequently, the catalytic performance of the final material. This guide provides an objective comparison of two common manganese precursors, manganese acetate (Mn(CH₃COO)₂) and manganese chloride (MnCl₂), in the synthesis of manganese-based catalysts. By examining experimental data from various catalytic applications, this document aims to equip researchers with the necessary information to make informed decisions for their specific needs.
Executive Summary
The choice between manganese acetate and manganese chloride as a precursor significantly impacts the resulting catalyst's structural and functional properties. Generally, manganese acetate tends to yield highly dispersed, amorphous or small crystalline manganese oxides (often Mn₂O₃), which can be advantageous for low-temperature applications. In contrast, manganese chloride can lead to the formation of different manganese oxide phases, and in some cases, has been shown to produce catalysts with higher activity in oxidation reactions, attributed to enhanced oxygen mobility. The optimal precursor is highly dependent on the target application and the desired catalyst characteristics.
Data Presentation: A Side-by-Side Comparison
The following tables summarize quantitative data from studies directly comparing catalysts derived from manganese acetate and manganese chloride (or the closely related manganese nitrate).
Table 1: Comparison of Physicochemical Properties
| Property | Catalyst from Manganese Acetate | Catalyst from Manganese Chloride/Nitrate | Application | Reference |
| Manganese Oxide Phase | Amorphous Mn₂O₃ | MnO₂ (from nitrate) | Low-Temperature SCR of NO with NH₃ | [1] |
| Highly dispersed surface Mn(III) oxide | Mn(III) and Mn(IV) oxide microcrystals (2-4 nm) | Alumina-supported catalysts | [2] | |
| Dispersion | High | Lower (agglomeration with nitrate) | Alumina-supported catalysts | [2] |
| Reducibility (H₂-TPR) | Reduction peaks at 170-510 °C (peak at 305 °C) | Reduction peaks at higher temperatures | Low-Temperature SCR of NO with NH₃ | [1] |
| Reduction of Mn³⁺ to Mn²⁺ at 289 °C | Reduction of Mn⁴⁺ to Mn³⁺ at 237 °C | CuO-MnOx/TiO₂ for NO removal by CO | [3] |
Table 2: Comparison of Catalytic Performance
| Application | Catalyst from Manganese Acetate | Catalyst from Manganese Chloride/Nitrate | Key Findings | Reference |
| Low-Temperature SCR of NO with NH₃ | Higher NO conversion at lower temperatures (>90% at 100°C) | Lower NO conversion at lower temperatures | Better low-temperature activity due to high dispersion and reducibility of Mn₂O₃. | [1] |
| Ethyl Acetate Oxidation | T₉₀ (temperature for 90% conversion) = ~220°C | T₉₀ = 212°C | Mn₂O₃ from MnCl₂ showed higher activity, attributed to stronger oxygen mobility. | |
| NO Removal by CO | Lower activity | Higher activity (with nitrate precursor) | Easier formation of surface synergetic oxygen vacancies with the nitrate precursor. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalyst synthesis. Below are representative protocols for preparing manganese-based catalysts using both precursors.
Synthesis of Mn/TiO₂ Catalyst by Impregnation (for Low-Temperature SCR)
This protocol is adapted from studies on catalysts for the selective catalytic reduction (SCR) of NO with NH₃.[1]
1. Using Manganese Acetate:
-
Preparation of the Impregnation Solution: Dissolve a calculated amount of manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) in deionized water to achieve the desired manganese loading on the support.
-
Impregnation: Add the TiO₂ support (e.g., anatase) to the manganese acetate solution. The mixture is then stirred continuously for a specified time (e.g., 12 hours) at room temperature to ensure uniform impregnation.
-
Drying: The impregnated sample is dried in an oven, typically at 100-120°C for 12 hours, to remove the solvent.
-
Calcination: The dried powder is calcined in a furnace in a flow of air. A typical calcination procedure involves ramping the temperature to 400-500°C and holding it for 3-5 hours.
2. Using Manganese Chloride:
-
Preparation of the Impregnation Solution: Dissolve the required amount of manganese (II) chloride tetrahydrate (MnCl₂·4H₂O) in deionized water.
-
Impregnation: The TiO₂ support is added to the manganese chloride solution and the mixture is stirred for an extended period (e.g., 12 hours) at room temperature.
-
Drying: The sample is dried in an oven at 100-120°C for 12 hours.
-
Calcination: The dried material is calcined in air, for instance, by heating to 450°C for 4 hours.
Synthesis of Mn₂O₃ Catalyst by Precipitation (for Ethyl Acetate Oxidation)
This protocol is based on the synthesis of Mn₂O₃ catalysts for the oxidation of volatile organic compounds (VOCs).
1. Using Manganese Acetate:
-
Precipitation: An aqueous solution of manganese (II) acetate is heated to a specific temperature (e.g., 80°C). A precipitating agent, such as a solution of sodium carbonate (Na₂CO₃), is then added dropwise under vigorous stirring to precipitate manganese carbonate.
-
Aging: The resulting suspension is aged for a certain period (e.g., 2 hours) at the same temperature with continuous stirring.
-
Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove any remaining ions.
-
Drying: The obtained solid is dried in an oven, for example, at 110°C overnight.
-
Calcination: The dried powder is calcined in air at a high temperature (e.g., 600°C) for several hours to obtain the final Mn₂O₃ catalyst.
2. Using Manganese Chloride:
-
Precipitation: An aqueous solution of manganese (II) chloride is heated (e.g., to 80°C), and a solution of a precipitating agent like sodium carbonate is added dropwise while stirring.
-
Aging: The mixture is aged, for instance, for 2 hours at 80°C with stirring.
-
Filtration and Washing: The precipitate is collected by filtration and washed extensively with deionized water.
-
Drying: The solid is dried overnight in an oven at 110°C.
-
Calcination: The final Mn₂O₃ catalyst is obtained by calcining the dried powder in air at a specified temperature, such as 600°C, for a few hours.
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the generalized workflows for the synthesis of manganese-based catalysts using the impregnation and precipitation methods.
Logical Relationships
The choice of precursor initiates a cascade of effects that determine the final catalytic performance. The following diagram illustrates this logical relationship.
Signaling Pathways: The Mars-van Krevelen Mechanism
For many oxidation reactions catalyzed by manganese oxides, the Mars-van Krevelen mechanism is widely accepted. This mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of the reactant, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen.
Conclusion
The selection between manganese acetate and manganese chloride as a precursor for catalyst synthesis is a nuanced decision that depends heavily on the desired application.
-
Manganese acetate is often favored for applications requiring highly dispersed, amorphous, or small-particulate manganese oxides, which can lead to enhanced low-temperature catalytic activity, as seen in some selective catalytic reduction reactions.[1]
-
Manganese chloride , on the other hand, has demonstrated superiority in certain oxidation reactions, such as the catalytic oxidation of ethyl acetate, where the resulting catalyst exhibits greater oxygen mobility.
It is imperative for researchers to consider the target reaction, the desired catalyst morphology and structure, and the intended operating conditions when selecting a manganese precursor. The experimental protocols and comparative data presented in this guide offer a foundational understanding to aid in this critical decision-making process. Further optimization of synthesis parameters for a chosen precursor is always recommended to achieve the best catalytic performance.
References
A Comparative Study of Manganese Acetate and Cobalt Acetate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese acetate and cobalt acetate are versatile and widely utilized catalysts in a myriad of organic transformations. Both transition metal salts exhibit significant catalytic activity in oxidation reactions, C-H bond activation, and polymerization processes. Their efficacy often stems from their ability to cycle between different oxidation states, facilitating electron transfer and radical formation. This guide provides an objective comparison of the catalytic performance of manganese acetate and cobalt acetate, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and process optimization.
Comparative Catalytic Performance
The catalytic activities of manganese acetate and cobalt acetate are highly dependent on the specific reaction, substrate, and conditions. Below is a summary of their performance in key catalytic applications.
Oxidation of Hydrocarbons
One of the most significant industrial applications of both manganese and cobalt acetates is in the aerobic oxidation of hydrocarbons. A prime example is the production of terephthalic acid (TPA) from p-xylene, a key monomer for polyester production.
In the commercial AMOCO process, a synergistic combination of cobalt acetate, manganese acetate, and a bromide source is employed to achieve high yields of TPA.[1] While they are often used together, their individual and comparative performance provides valuable insights. Cobalt acetate is generally considered a more active catalyst than manganese acetate for initiating the oxidation of p-xylene.[2] However, manganese acetate plays a crucial role in the later stages of the oxidation, particularly in the conversion of intermediates to the final product.[2]
Table 1: Comparative Performance in p-Xylene Oxidation (Illustrative)
| Catalyst System | Temperature (°C) | Pressure (atm) | p-Xylene Conversion (%) | Terephthalic Acid (TPA) Yield (%) | Key Observations |
| Co(OAc)₂/HBr | 175-225 | 15-30 | High | Moderate | Efficient initiation, but intermediate accumulation can occur. |
| Mn(OAc)₂/HBr | 175-225 | 15-30 | Moderate | Moderate | Slower initiation but effective in oxidizing intermediates. |
| Co(OAc)₂/Mn(OAc)₂/HBr | 175-225 | 15-30 | >98% | >95% | Synergistic effect; cobalt initiates the reaction, and manganese facilitates the oxidation of intermediates.[1] |
A similar synergistic effect is observed in the oxidation of cyclohexane to adipic acid, another important industrial process.[3][4]
C-H Bond Activation
Both manganese and cobalt complexes are known to catalyze C-H bond activation, a powerful tool for the direct functionalization of organic molecules.[5][6]
-
Manganese Acetate (Mn(OAc)₃): Manganese(III) acetate is a well-known one-electron oxidant that can initiate radical reactions by abstracting a hydrogen atom from a C-H bond.[7] This is particularly effective for C-H bonds adjacent to a carbonyl group. The resulting radical can then undergo various transformations.
-
Cobalt Acetate: Cobalt-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a directing group on the substrate.[8]
Direct comparative studies of manganese acetate and cobalt acetate in C-H activation under identical conditions are scarce in the literature. However, the choice of catalyst often depends on the desired reaction pathway (radical vs. organometallic) and the nature of the substrate.
Polymerization Reactions
Manganese and cobalt acetates can act as initiators or catalysts in free-radical polymerization.
-
Cobalt Acetate: Cobalt complexes, including cobalt acetate, have been shown to mediate the controlled radical polymerization of vinyl monomers like vinyl acetate and methyl methacrylate.[9][10]
-
Manganese Acetate: Manganese complexes are also used in controlled radical polymerization, offering a different level of control and reactivity depending on the ligand environment.[11]
Alkyd Resin Driers
In the coatings industry, both manganese and cobalt carboxylates are used as "driers" to accelerate the oxidative crosslinking of alkyd resins.[1][12]
Cobalt driers are known for their rapid surface-drying capabilities, while manganese driers are reported to provide better through-drying and film hardness, although with a potentially longer initial drying time.[13] Due to concerns about the toxicity of cobalt compounds, there is a growing interest in manganese-based alternatives.[12]
Table 2: Comparative Drying Performance in Alkyd Resins
| Drier | Set-to-Touch Time (hours) | Hard-Dry Time (hours) | Film Hardness | Coloration |
| Cobalt-based | 1-2 | 6-8 | Good | Can cause yellowing in light-colored paints. |
| Manganese-based | 2-4 | 8-12 | Excellent | Can impart a brownish hue.[13] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of p-Xylene to Terephthalic Acid
This protocol is a representative example of a lab-scale oxidation of p-xylene.
Materials:
-
p-Xylene
-
Acetic acid (glacial)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
High-pressure autoclave with a stirrer and temperature control
-
Oxygen or compressed air source
Procedure:
-
Charge the autoclave with p-xylene, acetic acid, cobalt acetate, manganese acetate, and sodium bromide in the desired molar ratios. A typical starting point could be a Co:Mn:Br ratio of 1:1:2.
-
Seal the autoclave and purge it with nitrogen gas.
-
Pressurize the reactor with oxygen or compressed air to the desired pressure (e.g., 15-30 atm).
-
Heat the reactor to the desired temperature (e.g., 175-225 °C) while stirring.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 2-4 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.
-
The solid product (crude terephthalic acid) can be collected by filtration, washed with acetic acid and then water, and dried.
-
Analyze the product purity and yield using techniques such as HPLC or titration.
Protocol 2: Comparative Study of Driers in Alkyd Resin
This protocol outlines a method for comparing the drying performance of manganese and cobalt acetates in an alkyd paint formulation.
Materials:
-
Long oil alkyd resin
-
Mineral spirits (or other suitable solvent)
-
Cobalt(II) 2-ethylhexanoate solution (e.g., 6% cobalt)
-
Manganese(II) 2-ethylhexanoate solution (e.g., 6% manganese)
-
Anti-skinning agent (e.g., methyl ethyl ketoxime)
-
Glass panels
-
Drawdown bar (for uniform film application)
-
Drying time recorder or manual testing equipment (for determining set-to-touch and hard-dry times)
-
Pendulum hardness tester
Procedure:
-
Prepare two formulations of the alkyd paint. To each, add the alkyd resin, solvent, and anti-skinning agent.
-
To one formulation, add the cobalt drier at a specified concentration (e.g., 0.05% metal based on solid resin).
-
To the second formulation, add the manganese drier at a specified concentration (e.g., 0.05% metal based on solid resin).
-
Thoroughly mix both formulations.
-
Apply a uniform film of each paint onto separate glass panels using a drawdown bar.
-
Immediately start the drying time recorder or begin manual testing for set-to-touch time at regular intervals.
-
Continue to monitor the films for hard-dry time.
-
After 24 hours and 7 days, measure the pendulum hardness of each film.
-
Visually assess the color of the dried films.
Mechanistic Pathways and Visualizations
The catalytic activity of both manganese and cobalt acetates is rooted in their ability to participate in radical chain reactions.
Alkyd Resin Drying Mechanism
The drying of alkyd resins is an oxidative crosslinking process that proceeds via a free-radical mechanism. The metal drier plays a crucial role in the initiation and propagation steps by catalyzing the decomposition of hydroperoxides formed on the fatty acid chains of the alkyd resin.
Caption: Simplified mechanism of alkyd resin drying catalyzed by metal acetates.
p-Xylene Oxidation (AMOCO Process) - Simplified Radical Chain Mechanism
The oxidation of p-xylene in the presence of Co/Mn/Br catalysts is a complex radical chain reaction. A simplified representation of the key steps is shown below.
Caption: Simplified radical chain mechanism for the oxidation of p-xylene.
Experimental Workflow for Catalyst Comparison
A general workflow for comparing the catalytic activity of manganese acetate and cobalt acetate is depicted below.
Caption: General experimental workflow for comparing catalytic performance.
Conclusion
Both manganese acetate and cobalt acetate are effective catalysts for a range of important chemical transformations. Cobalt acetate often exhibits higher initial activity in oxidation reactions, making it an excellent initiator. Manganese acetate, while sometimes slower to initiate, demonstrates high efficiency in promoting the complete conversion of intermediates and can lead to improved product selectivity. In many industrial processes, a synergistic combination of both catalysts provides the optimal performance.
The choice between manganese acetate and cobalt acetate, or their combination, should be guided by the specific requirements of the reaction, including desired reaction rate, product selectivity, and process conditions. Furthermore, with increasing environmental and health concerns associated with cobalt, manganese acetate is emerging as a viable and attractive alternative in many applications. This guide provides a foundational understanding to aid researchers in making informed decisions for their catalytic processes.
References
- 1. Air-Drying Alkyd Resins: From Chemistry to Modern Industrial Applications – PersiaResin [persiaresin.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Vinyl acetate living radical polymerization mediated by cobalt porphyrins: kinetic–mechanistic studies - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Manganese(ii) Schiff-base-mediated reversible deactivation controlled radical polymerization of vinyl acetate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Manganese Acetate and Manganese Nitrate in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of an oxidizing agent is critical to achieving desired product yields and selectivities. Manganese compounds, valued for their cost-effectiveness and versatile oxidation states, are frequently employed as catalysts and reagents in a variety of oxidation reactions. This guide provides an objective comparison of the efficiency of two common manganese salts, manganese acetate and manganese nitrate, in oxidation reactions, supported by experimental data from the literature.
At a Glance: Key Differences in Application
Manganese acetate and manganese nitrate exhibit distinct reactivities and are typically employed in different types of oxidation systems.
-
Manganese(III) Acetate is predominantly used as a stoichiometric one-electron oxidant, particularly effective for initiating free-radical reactions. It is a go-to reagent for the oxidation of enolizable carbonyl compounds and subsequent C-C bond formation.
-
Manganese(II) Acetate often serves as a precursor or catalyst in systems employing a co-oxidant, such as peroxy compounds, for reactions like the oxidation of alcohols.
-
Manganese(III) Nitrate , particularly in the form of stable complexes, has emerged as a powerful one-electron oxidant with a remarkably high reduction potential, suitable for the oxidation of substrates with high ionization potentials.
-
Manganese(II) Nitrate is a key component in some catalytic systems for aerobic oxidations, where the nitrate ion itself plays a crucial role in the catalytic cycle.
Due to these differing roles, direct head-to-head comparisons in the same reaction system are scarce in the literature. The following sections present quantitative data for each reagent in its typical applications, allowing for an informed selection based on the specific transformation required.
Data Presentation: Performance in Oxidation Reactions
The following tables summarize the performance of manganese acetate and manganese nitrate in various oxidation reactions as reported in scientific literature.
Table 1: Efficiency of Manganese Acetate in Oxidation Reactions
| Substrate | Reagent System | Product | Yield (%) | Reaction Time | Reference |
| 2-Cyclopentenone Derivatives | Mn(OAc)₃ in benzene | α'-Acetoxy Oxidation Products | Good yields | N/A | [1] |
| 2-Cyclohexenone Derivatives | Mn(OAc)₃ in benzene | α'-Acetoxy Oxidation Products | Good yields | N/A | [1] |
| Aromatic Ketone Derivatives | Mn(OAc)₃ in benzene | α'-Acetoxy Oxidation Products | Good yields | N/A | [1] |
| Electron-rich Benzylic Alcohols | Mn(OAc)₃ / cat. DDQ | Corresponding Carbonyls | Efficiently oxidized | Short | [2] |
| Allylic Alcohols | Mn(OAc)₃ / cat. DDQ | Corresponding Aldehydes/Ketones | High yields | Short | [2] |
| Secondary Alcohols (e.g., 2-octanol) | Mn(OAc)₂ / t-BuOOH / TFA | Corresponding Ketones | 42-100% | N/A | [3] |
| Primary Alcohols (e.g., 1-octanol) | Mn(OAc)₂ / t-BuOOH / TFA | Corresponding Carboxylic Acids | N/A | N/A | [3] |
DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; t-BuOOH = tert-butyl hydroperoxide; TFA = trifluoroacetic acid
Table 2: Efficiency of Manganese Nitrate in Oxidation Reactions
| Substrate | Reagent System | Product | Conversion (%) | Reaction Time | Reference |
| Hexamethylbenzene | [Mn(NO₃)₃(OPPh₃)₂] in DCM | 2,3,4,5,6-pentamethylbenzyl nitrate | 100% | 5 min | [4] |
| Hexamethylbenzene | [Mn(NO₃)₃(OAsPh₃)₂] in DCM | 2,3,4,5,6-pentamethylbenzyl nitrate | 58% | 24 h | [4] |
DCM = Dichloromethane
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and adaptation of these findings.
Protocol 1: Oxidation of Secondary Alcohols with Mn(II) Acetate
This protocol is based on the catalytic system developed for the efficient and selective oxidation of various alcohols.[3]
Materials:
-
Mn(II) acetate (18 μmol)
-
Substrate (e.g., 2-octanol, 1 mmol)
-
tert-butylhydroperoxide (2.5 mmol)
-
Acetonitrile (1.5 mL)
-
Trifluoroacetic acid (91 μmol)
Procedure:
-
A homogeneous catalytic system is prepared by dissolving Mn(II) acetate in acetonitrile.
-
The alcohol substrate, tert-butylhydroperoxide, and trifluoroacetic acid are added to the solution.
-
The reaction mixture is stirred at a specified temperature (not detailed in the abstract) and monitored for completion by techniques such as gas chromatography or thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures (e.g., extraction, chromatography).
Protocol 2: Oxidation of Hexamethylbenzene with a Mn(III) Nitrate Complex
This protocol describes the use of a bench-stable Mn(III) nitrate complex as a powerful oxidant.[4]
Materials:
-
[Mn(NO₃)₃(OPPh₃)₂] (2 equivalents)
-
Hexamethylbenzene (1 equivalent)
-
Dichloromethane (as solvent)
Procedure:
-
Hexamethylbenzene is dissolved in dichloromethane.
-
Two equivalents of the manganese(III) nitrate complex, [Mn(NO₃)₃(OPPh₃)₂], are added to the solution.
-
The reaction is stirred at room temperature for 5 minutes.
-
The conversion to 2,3,4,5,6-pentamethylbenzyl nitrate is monitored and quantified by ¹H NMR spectroscopy.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for catalytic oxidation and a simplified representation of a manganese-catalyzed oxidation cycle.
Concluding Remarks
The choice between manganese acetate and manganese nitrate for oxidation reactions is highly dependent on the desired transformation.
-
Manganese(III) acetate is a well-established and versatile reagent for inducing radical reactions, offering good to high yields in the functionalization of carbonyl compounds and certain alcohols. Its utility in C-C bond formation is a significant advantage.
-
Manganese(III) nitrate complexes , while less commonly used, are exceptionally powerful oxidants, demonstrating rapid and complete conversion for specific substrates like hexamethylbenzene. Their high reduction potential makes them suitable for oxidizing less reactive compounds.
-
In catalytic systems, both Mn(II) acetate and Mn(II) nitrate are effective, but their performance is intrinsically linked to the co-oxidant and other components of the reaction mixture. The nitrate anion, in particular, can play a direct role in the catalytic turnover in aerobic oxidations.
For researchers and drug development professionals, the selection of the appropriate manganese reagent should be guided by the specific substrate, the desired product, and the intended reaction mechanism (radical vs. non-radical, stoichiometric vs. catalytic). The experimental protocols and data presented herein provide a foundation for making an informed decision and for the further development of efficient and selective oxidation methodologies.
References
- 1. Manganese(III) [organic-chemistry.org]
- 2. Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manganese(III) Nitrate Complexes as Bench-Stable Powerful Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
Manganese Acetate as a Precursor for MRI Contrast Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of MRI contrast agents is undergoing a significant transformation, driven by concerns over the long-term safety of gadolinium-based agents. Manganese-based contrast agents have emerged as a promising alternative due to the biological essentiality of manganese and its favorable magnetic properties. The choice of the manganese precursor is a critical first step in the synthesis of these agents, influencing their physicochemical properties and in vivo performance. This guide provides a comprehensive validation of manganese acetate as a precursor for MRI contrast agents, comparing it with other common manganese sources through experimental data and detailed protocols.
Performance Comparison of Manganese Precursors
The selection of a manganese precursor can impact the final characteristics of the MRI contrast agent, whether it is a chelated complex or a nanoparticle. This section compares manganese acetate with other precursors like manganese chloride and manganese stearate.
For Manganese Oxide Nanoparticle Synthesis
Manganese oxide nanoparticles are a prominent class of manganese-based T1 contrast agents. The precursor used in their synthesis can influence nanoparticle size, morphology, and magnetic properties, which in turn affect their relaxivity and performance as MRI contrast agents.
| Precursor | Nanoparticle Characteristics | Relaxivity (r1) | Stability/Toxicity Profile | Reference |
| Manganese Acetate | Can produce interlaced plate-like structures with a narrow size distribution (e.g., ~29.7 nm). | Data on relaxivity for nanoparticles synthesized directly from manganese acetate in a comparative study is limited. However, it is a viable precursor for various manganese oxide phases. | The acetate anion is biocompatible. The toxicity of the resulting nanoparticles is primarily related to the release of Mn2+ ions and the nanoparticle coating. | |
| Manganese Chloride | Tends to form cubic structures with a larger particle size (e.g., ~60.6 nm) under similar sol-gel conditions as manganese acetate. | The relaxivity of manganese oxide nanoparticles can be high (e.g., up to 7.02 mM⁻¹s⁻¹ for small nanoparticles), though direct comparison of precursors under identical synthesis conditions is not widely reported. | The chloride anion is generally well-tolerated in biological systems. Toxicity is dependent on the final nanoparticle construct. | |
| Manganese Stearate | Used in hydrothermal decomposition to produce small nanoparticles (e.g., down to 5 nm). | Nanoparticles have demonstrated r1 relaxivity over 1 mM⁻¹s⁻¹. | The long-chain stearate ligand influences the nanoparticle's solubility and interaction with biological systems. | |
| Manganese Oleate (from MnCl2) | A common intermediate in the thermal decomposition synthesis of monodisperse manganese oxide nanocrystals. | The relaxivity is size-dependent, with smaller nanoparticles generally exhibiting higher r1 values. | The oleate coating makes the nanoparticles hydrophobic, requiring further surface modification for biological applications. |
Note: The data in this table is compiled from different studies, and direct head-to-head comparisons of relaxivity and toxicity under identical experimental conditions are limited. The synthesis method significantly influences the final nanoparticle properties.
For Manganese Chelate Synthesis
Chelated manganese ions form the basis of small-molecule MRI contrast agents. The choice of precursor can be a matter of solubility, reactivity, and cost.
| Precursor | Chelation Reaction | Stability/Toxicity Profile | Reference |
| Manganese Acetate | Soluble in common solvents used for chelation reactions. The acetate ion is a weaker coordinating ligand than polydentate chelators like DTPA or EDTA, facilitating ligand exchange. | The final stability and toxicity are primarily determined by the chelating ligand (e.g., DTPA, EDTA). The acetate byproduct is generally considered safe. | |
| Manganese Chloride | Highly soluble in water, making it a common and cost-effective precursor for aqueous chelation reactions. | Similar to manganese acetate, the stability and toxicity of the final complex depend on the chelator. | |
| Manganese Carbonate/Oxide/Hydroxide | These are less soluble and often require acidic conditions to bring the manganese into solution for chelation. | The final product's properties are dictated by the chelator. The choice of precursor mainly affects the synthesis process. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of manganese-based contrast agents using different precursors.
Synthesis of Manganese Oxide Nanoparticles via Sol-Gel Method
Objective: To compare the synthesis of manganese oxide nanoparticles using manganese acetate and manganese chloride as precursors.
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) or Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Ethanol
-
Deionized water
Protocol using Manganese Acetate:
-
Prepare a solution of manganese acetate in a mixture of ethanol and deionized water.
-
Separately, prepare a solution of oxalic acid in ethanol.
-
Slowly add the oxalic acid solution to the manganese acetate solution under constant stirring to form a manganese oxalate precipitate.
-
Age the resulting gel for a specified period.
-
Wash the precipitate with ethanol and dry it.
-
Calcine the dried manganese oxalate powder at a high temperature (e.g., 500-600 °C) in air to obtain manganese oxide nanoparticles.
Protocol using Manganese Chloride:
-
Follow the same steps as above, substituting manganese chloride for manganese acetate.
Characterization:
-
Morphology and Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
Crystalline Structure: X-ray Diffraction (XRD).
-
Magnetic Properties: Superconducting Quantum Interference Device (SQUID) magnetometry.
-
Relaxivity: Measure T1 relaxation times of aqueous suspensions of the nanoparticles at various concentrations using a clinical or preclinical MRI scanner.
Synthesis of a Manganese-DTPA Chelate
Objective: To synthesize the manganese chelate of diethylenetriaminepentaacetic acid (DTPA).
Materials:
-
Manganese(II) acetate tetrahydrate or Manganese(II) chloride tetrahydrate
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Sodium hydroxide (NaOH) or other base
-
Deionized water
Protocol:
-
Dissolve DTPA in deionized water, and adjust the pH to approximately 6.5-7.0 with a solution of NaOH to deprotonate the carboxylic acid groups.
-
In a separate vessel, dissolve an equimolar amount of the chosen manganese precursor (manganese acetate or manganese chloride) in deionized water.
-
Slowly add the manganese salt solution to the DTPA solution under vigorous stirring.
-
Maintain the pH of the reaction mixture at 6.5-7.0 by adding small amounts of NaOH solution as needed.
-
Stir the reaction mixture at room temperature for several hours or gently heat to ensure complete chelation.
-
The final solution can be purified by methods such as dialysis or size exclusion chromatography to remove any unchelated manganese or excess reactants.
Characterization:
-
Chelation efficiency: Can be assessed using techniques like ion-exchange chromatography or by measuring the relaxivity of the solution before and after purification.
-
Stability: The kinetic and thermodynamic stability of the chelate can be determined through various methods, including competition studies with other metal ions and measurements of dissociation rates under physiological conditions.
-
Relaxivity: Measure T1 relaxation times of the final chelate solution at different concentrations.
Signaling Pathways and Toxicity Mechanisms
Understanding the cellular interactions of manganese is paramount for the safe design of MRI contrast agents. Free or weakly chelated manganese ions can be toxic, primarily affecting the central nervous system.
Manganese Uptake and Cellular Transport
Manganese ions (Mn²⁺) can enter cells through various transporters, often competing with other essential divalent cations like calcium (Ca²⁺) and iron (Fe²⁺).
-
Divalent Metal Transporter 1 (DMT1): A key transporter for non-transferrin-bound iron, DMT1 is also a primary route for Mn²⁺ uptake in many cell types, including neurons.
-
Voltage-gated Ca²⁺ channels: In excitable cells like neurons, Mn²⁺ can enter through these channels, which is the basis for manganese-enhanced MRI (MEMRI) for neuronal tract tracing.
-
Organic Anion-Transporting Polypeptides (OATPs): Some manganese-based contrast agents, particularly those with specific organic ligands, can be taken up by hepatocytes via OATPs.
Mechanisms of Manganese-Induced Toxicity
Excess intracellular manganese can trigger a cascade of detrimental events, leading to cellular dysfunction and death.
-
Mitochondrial Dysfunction: Manganese preferentially accumulates in mitochondria, where it can inhibit the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).
-
Oxidative Stress: The overproduction of ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
Inflammation: Manganese can activate microglia and astrocytes in the brain, leading to the release of pro-inflammatory cytokines like TNF-α and interleukins, contributing to neuroinflammation.
-
Apoptosis: The combination of mitochondrial dysfunction, oxidative stress, and inflammation can activate apoptotic pathways, leading to programmed cell death.
Visualizing Experimental and Biological Processes
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Precursor Comparison
Caption: Workflow for comparing manganese precursors for MRI contrast agent synthesis.
Signaling Pathway of Manganese-Induced Neurotoxicity
Caption: Key signaling pathways in manganese-induced neurotoxicity.
Conclusion
Manganese acetate is a viable and effective precursor for the synthesis of manganese-based MRI contrast agents, both for nanoparticles and chelated complexes. Its primary advantages lie in its good solubility in common reaction solvents and the biocompatibility of the acetate anion. While direct, comprehensive comparative studies with other precursors under identical conditions are still emerging, the available data suggests that the choice of synthesis methodology and the nature of the chelating ligand or nanoparticle coating are the most critical factors determining the final performance and safety profile of the contrast agent. Future research should focus on systematic comparisons of precursors to fine-tune the properties of next-generation manganese-based MRI contrast agents, ultimately providing safer alternatives to gadolinium-based agents for clinical use.
A Comparative Guide to Alternative Catalysts for Polyester Synthesis: Moving Beyond Manganese Acetate
For researchers, scientists, and professionals in drug development, the choice of catalyst in polyester synthesis is critical, influencing reaction efficiency, polymer properties, and environmental impact. While manganese acetate has been a traditional choice, a new generation of catalysts offers significant advantages in performance and sustainability. This guide provides an objective comparison of titanium, zinc, aluminum, and germanium-based catalysts against the benchmark of manganese acetate, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of high-quality polyesters demands catalysts that are not only efficient but also environmentally benign. This guide evaluates the performance of several promising alternatives to manganese acetate, summarizing key performance indicators. Titanium-based catalysts, for instance, often exhibit higher activity, while zinc catalysts are noted for their effectiveness in ring-opening polymerization. Aluminum and germanium catalysts also present unique advantages, such as improved polymer color and stability. The following sections delve into the quantitative performance data, experimental methodologies, and catalytic mechanisms of these alternatives, providing a comprehensive resource for catalyst selection in polyester synthesis.
Performance Comparison of Polyester Synthesis Catalysts
The efficacy of a catalyst in polyester synthesis is determined by several key metrics, including reaction time, process temperature, and the molecular weight and polydispersity index (PDI) of the resulting polymer. The following tables summarize the available quantitative data for various catalysts.
Table 1: Performance Comparison of Aluminum-Based Catalysts for PET Synthesis
| Catalyst | Intrinsic Viscosity (dL/g) | Carboxyl End-Group (μmol/g) | Diethylene Glycol (DEG) Content (mol%) |
| Aluminum methylacetoacetate | 0.82 | 66.36 | 0.85 |
| Aluminum ethylacetoacetate | 0.81 | 67.96 | 0.72 |
| Aluminum isopropylacetoacetate | 0.79 | 69.80 | 0.78 |
| Aluminum tertbutylacetonate | 0.80 | 63.40 | 0.63 |
| Aluminum acetylacetonate | 0.83 | 71.50 | 0.69 |
| Aluminum benzoylacetonate | 0.65 | 69.25 | 0.54 |
| Aluminum dibenzoyl methane | 0.59 | 64.10 | 0.79 |
| Data derived from a study on organic aluminum compounds as catalysts in poly(ethylene terephthalate) synthesis. |
Table 2: Performance of Bimetallic Catalysts in Poly(ethylene terephthalate-co-isosorbide terephthalate) Synthesis
| Catalyst System | Reaction Time (min) | Mn ( g/mol ) | PDI | Yellowness Index (YI) |
| Sb₂O₃ | 150 | 34,000 | ~2 | - |
| GeO₂ | 180 | - | - | - |
| Ti(OⁱPr)₄ | 120 | - | - | >12 |
| Sb₂O₃/Ti(OⁱPr)₄ | 90 | - | - | 7.3 |
| Sb₂O₃/GeO₂ | 120 | - | - | - |
| This table presents a comparative view of single and bimetallic catalyst systems, highlighting the synergistic effects that can be achieved.[1] |
Catalytic Mechanisms and Signaling Pathways
The catalytic activity of these metal-based compounds in polyester synthesis generally proceeds through a coordination-insertion or Lewis acid mechanism. Understanding these pathways is crucial for optimizing reaction conditions and catalyst design.
Titanium-Catalyzed Polycondensation
A density functional theory (DFT) study has elucidated three potential mechanisms for titanium-catalyzed polyester polycondensation[2]:
-
Lewis Acid Mechanism (M1): The titanium center acts as a Lewis acid, activating the carbonyl group of the ester for nucleophilic attack by a hydroxyl group.
-
Coordination of Ester Alkoxy Oxygen Mechanism (M2): The alkoxy oxygen of the ester coordinates to the titanium center, facilitating the transesterification reaction.
-
Coordination of Carboxy Oxygen Mechanism (M3): The carbonyl oxygen of the ester coordinates to the titanium center, which is the most favorable pathway with the lowest energy barrier.
References
A Comparative Guide to the Activity of Manganese Acetate Versus Other Manganese (II) Salts
For researchers, scientists, and drug development professionals, the selection of a manganese (II) salt for a specific application is a critical decision that can significantly impact experimental outcomes. While seemingly interchangeable, the anionic counter-ion can influence the salt's solubility, Lewis acidity, and ultimately its performance as a catalyst, precursor, or biological agent. This guide provides an objective comparison of the activity of manganese (II) acetate against other common manganese (II) salts, supported by experimental data.
Performance in Materials Synthesis: Nanoparticle Formation
Manganese (II) salts are frequently employed as precursors in the synthesis of manganese oxide nanoparticles, which have applications in catalysis, energy storage, and biomedical imaging. The choice of the manganese precursor has a profound impact on the resulting magnetic characteristics of the synthesized nanoparticles.[1] A comparative study on the synthesis of manganese oxide nanoparticles using a sol-gel method with manganese acetate and manganese chloride as precursors revealed significant differences in the final products.
Table 1: Comparison of Manganese (II) Salts as Precursors for Manganese Oxide Nanoparticles
| Precursor Salt | Resulting Oxide Phase | Particle Size (nm) | Magnetic Properties |
| Manganese (II) Acetate | Mn₃O₄ | 29.7 | Antiferromagnetic |
| Manganese (II) Chloride | MnO | 60.6 | Ferromagnetic |
The data clearly indicates that under identical sol-gel synthesis conditions, manganese (II) acetate yields smaller nanoparticles with a different oxide phase (Mn₃O₄) and magnetic behavior compared to manganese (II) chloride, which produces larger MnO nanoparticles.[1] This highlights the critical role of the anion in influencing the nucleation and growth of the nanoparticles.
Catalytic Activity: Oxidation of Volatile Organic Compounds
The catalytic performance of manganese oxides derived from different manganese (II) salts has been evaluated in the context of environmental catalysis, specifically the oxidation of ethyl acetate, a common volatile organic compound (VOC). In a comparative study, Mn₂O₃ catalysts were prepared from manganese (II) chloride, manganese (II) acetate, and manganese (II) sulfate. Their catalytic activities were then assessed based on the temperature required for the complete conversion of ethyl acetate.
Table 2: Catalytic Performance of Mn₂O₃ Derived from Different Manganese (II) Salts for Ethyl Acetate Oxidation
| Manganese (II) Salt Precursor | Catalyst Designation | Temperature for 100% Ethyl Acetate Conversion (°C) |
| Manganese (II) Chloride | Mn₂O₃-Cl | 212 |
| Manganese (II) Acetate | Mn₂O₃-Ac | Not specified, but lower activity than Mn₂O₃-Cl |
| Manganese (II) Sulfate | Mn₂O₃-SO₄ | 287 |
The study revealed a clear performance hierarchy, with the catalyst derived from manganese (II) chloride exhibiting the highest activity, achieving complete conversion at a significantly lower temperature than the catalyst from manganese (II) sulfate.[2] The catalyst from manganese (II) acetate showed intermediate activity.[2] This difference in catalytic performance was attributed to the amount of lattice oxygen species in the final catalyst, which is influenced by the precursor salt used.[2]
Role in Biological Systems: Activation of Signaling Pathways
Manganese (II) ions are known to play a role in various cellular signaling pathways. One such pathway is the cGAS-STING pathway, which is crucial for the innate immune response to cytosolic DNA. Certain manganese (II) complexes have been shown to activate this pathway, leading to an anti-tumor immune response. The process begins with the manganese complex causing DNA damage. The resulting DNA fragments in the cytoplasm are detected by the enzyme cGAS, which then produces cGAMP. cGAMP, in turn, activates STING, leading to the production of interferons and other cytokines that stimulate an immune response against cancer cells.
Figure 1. Activation of the cGAS-STING Pathway by Mn(II) Complexes.
While this pathway is activated by the Mn(II) ion, the choice of the salt (e.g., acetate vs. chloride) can influence the delivery and bioavailability of the manganese ion within the cell, thereby potentially modulating the extent of pathway activation.
Application in Coatings: Driers for Paints and Inks
Manganese (II) salts of carboxylic acids, including acetate and octoate, are used as driers (siccatives) in paints, inks, and coatings.[3] They act as catalysts for the oxidative cross-linking of drying oils and alkyd resins, which facilitates the transition from a liquid to a solid film.[3] Manganese driers are considered a primary alternative to cobalt-based driers, which are facing increasing regulatory scrutiny.
Manganese-based driers promote both surface and through-drying of the coating.[3] However, a notable disadvantage is their tendency to cause a brown discoloration or yellowing in white and light-colored paints.[4] While direct comparative data between manganese acetate and other manganese carboxylates in specific paint formulations is limited in the public domain, the principle of action is the same. The choice of the carboxylate anion can influence the solubility of the drier in the paint formulation and its catalytic activity.
Experimental Protocols
Synthesis of Manganese Oxide Nanoparticles (Sol-Gel Method)
This protocol describes a comparative synthesis of manganese oxide nanoparticles using manganese (II) acetate and manganese (II) chloride as precursors.[1]
Materials:
-
Manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) or Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Oxalic acid
-
Ethanol
Procedure:
-
Prepare a solution of 6 g of oxalic acid in 200 ml of ethanol.
-
In a separate beaker, dissolve 2 g of either manganese (II) acetate tetrahydrate or manganese (II) chloride tetrahydrate in 200 ml of ethanol at 35°C with constant stirring for 30 minutes to form a sol.
-
Gradually add the oxalic acid solution to the warm manganese salt sol, which will lead to the formation of a thick gel.
-
Dry the gel in a hot air oven at 80°C for 20 hours. This will result in snow-white flakes or powder of manganese oxalate.
-
Decompose the dried manganese oxalate powder in a muffle furnace at 500°C for 2 hours to obtain the final manganese oxide nanoparticles.
Catalytic Oxidation of Ethyl Acetate
The following is a general procedure for testing the catalytic activity of manganese oxides for the oxidation of ethyl acetate. The catalysts (Mn₂O₃) are prepared by the calcination of precursors derived from manganese (II) acetate, chloride, and sulfate.[2]
Catalyst Preparation:
-
Prepare aqueous solutions of manganese (II) acetate, manganese (II) chloride, and manganese (II) sulfate.
-
Precipitate the manganese precursors by adding a suitable precipitating agent (e.g., sodium carbonate).
-
Wash the precipitates thoroughly with deionized water and dry them.
-
Calcine the dried precipitates in air at a specified temperature (e.g., 500-700°C) to obtain the Mn₂O₃ catalysts.
Catalytic Activity Testing:
-
Pack a fixed-bed quartz microreactor with a known amount of the prepared catalyst.
-
Introduce a feed gas stream containing a specific concentration of ethyl acetate in air at a defined flow rate.
-
Heat the reactor to a desired temperature and monitor the composition of the effluent gas using an online gas chromatograph equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD).
-
Vary the reaction temperature and measure the conversion of ethyl acetate at each temperature to determine the temperature required for 100% conversion (T₁₀₀).
References
structural comparison of anhydrous vs tetrahydrate manganese acetate
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between the anhydrous and tetrahydrate forms of manganese (II) acetate is critical for optimizing reaction conditions, ensuring material stability, and achieving desired therapeutic outcomes. This guide provides a comprehensive comparison of their structural and physicochemical properties, supported by experimental data and detailed methodologies.
Manganese (II) acetate, a compound with the chemical formula Mn(CH₃COO)₂, is a versatile reagent utilized as a catalyst in organic synthesis, a precursor for advanced materials, and in pharmaceutical development.[1][2] It primarily exists in two common forms: the anhydrous salt (Mn(CH₃COO)₂) and the tetrahydrate (Mn(CH₃COO)₂·4H₂O). The presence or absence of water of hydration significantly influences the compound's crystal structure, thermal stability, and solubility, thereby impacting its reactivity and suitability for various applications.
Physicochemical Properties: A Tabular Comparison
The fundamental differences in the physical and chemical properties of anhydrous and tetrahydrate manganese (II) acetate are summarized in the table below. These distinctions are crucial for selecting the appropriate form for a specific application. For instance, the lower melting point and higher water solubility of the tetrahydrate may be advantageous in solution-based reactions, whereas the higher thermal stability of the anhydrous form is beneficial for high-temperature processes.
| Property | Anhydrous Manganese (II) Acetate | Tetrahydrate Manganese (II) Acetate |
| Chemical Formula | Mn(CH₃COO)₂ | Mn(CH₃COO)₂·4H₂O |
| Molar Mass | 173.03 g/mol [3] | 245.09 g/mol [4] |
| Appearance | White to pale pink solid[3][5] | Light pink monoclinic crystals[5][6] |
| Density | 1.74 g/cm³[5] | 1.59 g/cm³[5] |
| Melting Point | 210 °C (decomposes)[5] | 80 °C[5][6] |
| Solubility | Soluble in water, methanol, and acetic acid.[5][7] | Soluble in water and ethanol.[5] |
| Crystal System | Not clearly defined in literature | Monoclinic[8][9] |
| Space Group | Not clearly defined in literature | P2₁/c[9][10] |
Structural Elucidation: From Crystalline Lattices to Coordination Polymers
The presence of water molecules in the crystal lattice of manganese (II) acetate tetrahydrate results in a well-defined monoclinic crystal structure.[8][9] X-ray diffraction studies have revealed that the manganese atoms are located in the bc plane and are interconnected by acetate groups. These planes are separated by approximately 9.6 Å and are linked solely by hydrogen bonds.[10][11]
In contrast, anhydrous manganese (II) acetate is described as a coordination polymer.[5] In this structure, the manganese (II) ions are bridged by acetate ligands, forming an extended network. While detailed crystallographic data with specific bond lengths and angles for the anhydrous form are not as readily available as for the tetrahydrate, it is understood that the absence of coordinated water molecules allows for a more direct and polymeric association between the manganese centers and acetate anions.
The structural transformation from the tetrahydrate to the anhydrous form involves the removal of water molecules, leading to a rearrangement of the coordination sphere around the manganese ion. This process can be visualized as the collapse of the layered, hydrogen-bonded structure of the tetrahydrate into a more compact, polymeric network in the anhydrous form.
Caption: Transformation between tetrahydrate and anhydrous manganese acetate.
Experimental Protocols for Characterization
To empirically differentiate and characterize anhydrous and tetrahydrate manganese (II) acetate, the following experimental protocols are recommended:
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of the manganese acetate samples.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the manganese acetate sample into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min under a dynamic nitrogen atmosphere (flow rate of 50 mL/min).[9]
-
Record the weight loss as a function of temperature.
Expected Results: Manganese (II) acetate tetrahydrate will exhibit a two-step weight loss. The first step, corresponding to the loss of two water molecules, occurs at a lower temperature, followed by the loss of the remaining two water molecules at a higher temperature before the decomposition of the anhydrous salt.[10] Anhydrous manganese (II) acetate will show no significant weight loss until its decomposition temperature is reached.
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phase and determine the crystal structure of the samples.
Methodology:
-
Finely grind the manganese acetate sample to a homogenous powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the X-ray diffractometer.
-
Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step, using Cu Kα radiation.
-
Compare the obtained diffraction pattern with standard diffraction patterns from crystallographic databases (e.g., JCPDS) for anhydrous and tetrahydrate manganese (II) acetate.
Expected Results: The XRD pattern of the tetrahydrate will show sharp, well-defined peaks corresponding to its known monoclinic structure. The anhydrous form will exhibit a different diffraction pattern, indicative of its polymeric structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and the presence of water of hydration.
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the manganese acetate sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the positions and shapes of the absorption bands.
Expected Results: The FT-IR spectrum of the tetrahydrate will show a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibrations of water molecules. This band will be absent in the spectrum of the anhydrous form. Both forms will exhibit characteristic bands for the acetate group, such as the asymmetric and symmetric COO⁻ stretching vibrations.
Applications in Research and Drug Development
The choice between anhydrous and tetrahydrate manganese (II) acetate can significantly impact the outcome of a chemical process. In pharmaceutical synthesis, manganese acetate is employed as a catalyst in various organic reactions.[1] The anhydrous form may be preferred in non-aqueous reaction systems to avoid the introduction of water, which could interfere with the reaction mechanism. Conversely, the tetrahydrate's solubility in water and ethanol makes it a convenient choice for reactions conducted in these protic solvents. Furthermore, the controlled release of water from the tetrahydrate upon heating can be exploited in certain synthetic strategies. Recent studies have also highlighted the potential of manganese-based compounds in drug synthesis, underscoring the importance of understanding the properties of the manganese precursors.[12]
Conclusion
The structural and physicochemical differences between anhydrous and tetrahydrate manganese (II) acetate are substantial and have significant implications for their application in research and drug development. The tetrahydrate form is characterized by a well-defined monoclinic crystal structure containing four molecules of water of hydration, which influence its thermal stability and solubility. The anhydrous form exists as a coordination polymer with higher thermal stability. A thorough characterization using techniques such as TGA, XRD, and FT-IR is essential for confirming the identity and purity of the manganese acetate form being used, ensuring reproducibility and success in experimental work.
References
- 1. scribd.com [scribd.com]
- 2. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. tcd.ie [tcd.ie]
- 4. [PDF] Crystal structure of manganese acetate tetrahydrate | Semantic Scholar [semanticscholar.org]
- 5. Manganese(II) acetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Manganese(II) acetate | 638-38-0 [chemicalbook.com]
- 8. Manganese(II) acetate - Crystal growing [en.crystalls.info]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanelements.com [americanelements.com]
A Researcher's Guide to Assessing the Purity of Commercial Manganese Acetate Tetrahydrate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In applications ranging from catalysis in organic synthesis to the formulation of pharmaceuticals, the presence of even trace impurities can significantly alter reaction kinetics, yield, and product quality. This guide provides a comprehensive comparison of commercial manganese acetate tetrahydrate, focusing on methods to assess its purity and the potential impact of common impurities.
Comparison of Commercial Grades
This compound is commercially available in various grades, from technical to high-purity (e.g., 99.999% or 5N). The choice of grade depends on the specific application and the tolerance for impurities. High-purity grades are essential for applications where metal contaminants can interfere with sensitive processes, such as in the manufacturing of electronic components or pharmaceuticals.[1][2]
Below is a summary of typical specifications for different grades of this compound, compiled from various suppliers. It is important to note that specifications can vary between manufacturers and batches, and it is always recommended to consult the supplier's certificate of analysis (CoA).
| Parameter | Reagent Grade | High-Purity Grade |
| Assay (as (CH₃COO)₂Mn·4H₂O) | ≥99.0% | ≥99.9% to ≥99.999% |
| Chloride (Cl) | ≤0.002% | ≤0.001% |
| Sulfate (SO₄) | ≤0.005% | ≤0.002% |
| Iron (Fe) | ≤0.001% | ≤0.0005% |
| Heavy Metals (as Pb) | ≤0.001% | ≤0.0005% |
| Insoluble Matter | ≤0.01% | ≤0.005% |
The Impact of Common Impurities
The presence of impurities in this compound can have significant consequences in various applications:
-
Catalysis: In oxidation reactions where manganese acetate is used as a catalyst, metallic impurities such as iron can alter the catalytic activity and selectivity, leading to the formation of undesired byproducts.[3][4] The precursor's purity is crucial as it can influence the properties of the final catalyst, such as its surface area and the availability of active sites.
-
Organic Synthesis: Manganese(III) acetate, often generated in situ from manganese(II) acetate, is a valuable oxidizing agent in organic synthesis.[5][6] The presence of other metals can interfere with the desired radical reactions, affecting the yield and purity of the synthesized organic molecules.
-
Pharmaceutical Applications: In drug development and manufacturing, strict limits are placed on heavy metal impurities due to their potential toxicity.[7][8] Impurities can also affect the stability and bioavailability of the final drug product. For instance, trace metals can catalyze the degradation of active pharmaceutical ingredients (APIs).
Experimental Protocols for Purity Assessment
To ensure the quality of this compound, several analytical methods can be employed. Below are detailed protocols for key experiments.
Assay by Complexometric Titration with EDTA
This method determines the percentage of manganese in the sample.
Principle: Manganese(II) ions form a stable, colored complex with an indicator at a specific pH. When titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), the EDTA displaces the indicator from the manganese complex. The endpoint is observed as a sharp color change.
Reagents:
-
0.1 M EDTA Standard Solution
-
pH 10 Buffer Solution (Ammonia-Ammonium Chloride)
-
Eriochrome Black T Indicator
-
Hydroxylamine Hydrochloride or Ascorbic Acid (to prevent oxidation of Mn(II))
-
Deionized Water
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a 250 mL conical flask.
-
Add 0.5 g of hydroxylamine hydrochloride or ascorbic acid and swirl to dissolve.
-
Add 10 mL of pH 10 buffer solution.
-
Add a small amount (approx. 50 mg) of Eriochrome Black T indicator mixture. The solution should turn a wine-red color.
-
Titrate with the 0.1 M EDTA standard solution until the color changes from wine-red to a clear blue at the endpoint.
-
Record the volume of EDTA solution used.
-
Calculate the percentage of this compound in the sample.
Determination of Chloride Impurity
Principle: Chloride ions react with silver nitrate in a nitric acid solution to form a white precipitate of silver chloride. The turbidity produced is compared to a standard chloride solution.
Reagents:
-
Nitric Acid (HNO₃), diluted (1:10)
-
0.1 M Silver Nitrate Solution (AgNO₃)
-
Standard Chloride Solution (10 ppm Cl)
Procedure:
-
Prepare two identical Nessler tubes.
-
In one tube, dissolve a specific weight of the manganese acetate sample in deionized water.
-
In the second tube, add a known volume of the standard chloride solution.
-
To both tubes, add 1 mL of diluted nitric acid and 1 mL of the silver nitrate solution.
-
Dilute both solutions to the same volume with deionized water and mix well.
-
Allow the solutions to stand for 5 minutes, protected from light.
-
Visually compare the turbidity of the two solutions. The turbidity of the sample solution should not exceed that of the standard solution.
Determination of Sulfate Impurity
Principle: Sulfate ions react with barium chloride in an acidic medium to form a white precipitate of barium sulfate. The resulting turbidity is compared against a standard sulfate solution.
Reagents:
-
Hydrochloric Acid (HCl), diluted (1:20)
-
10% Barium Chloride Solution (BaCl₂)
-
Standard Sulfate Solution (10 ppm SO₄)
Procedure:
-
Prepare two identical Nessler tubes.
-
In one tube, dissolve a specific weight of the manganese acetate sample in deionized water.
-
In the second tube, add a known volume of the standard sulfate solution.
-
To both tubes, add 1 mL of diluted hydrochloric acid and 2 mL of the barium chloride solution.
-
Dilute both solutions to the same volume with deionized water and mix well.
-
Allow the solutions to stand for 10 minutes.
-
Visually compare the turbidity of the two solutions. The turbidity of the sample solution should not exceed that of the standard solution.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a commercial this compound sample.
Caption: Experimental workflow for the purity assessment of this compound.
Conclusion
The purity of this compound is a critical factor that can influence the outcome of research and development activities. By understanding the common impurities and employing standardized analytical methods, researchers can ensure the quality and consistency of their starting materials. This guide provides a framework for evaluating commercial this compound, enabling informed decisions in procurement and application. For critical applications, it is always advisable to perform independent testing to verify the supplier's specifications.
References
- 1. strem.com [strem.com]
- 2. shop.nanografi.com [shop.nanografi.com]
- 3. researchgate.net [researchgate.net]
- 4. Manganese Acetate for Chemical Industries [manglamchemicals.com]
- 5. Manganese(iii) acetate in organic synthesis: a review of the past decade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in manganese(iii) acetate mediated organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Metal impurities in food and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentially Toxic Elements in Pharmaceutical Industrial Effluents: A Review on Risk Assessment, Treatment, and Management for Human Health [mdpi.com]
Safety Operating Guide
Proper Disposal of Manganese Acetate Tetrahydrate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. Manganese acetate tetrahydrate, a commonly used reagent, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant personnel are familiar with the safety protocols for handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a lab coat. In areas with inadequate ventilation or where dust formation is likely, a NIOSH-approved respirator is necessary.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[3][4] Wash hands thoroughly with soap and water after handling the substance.[2]
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[5]
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations.[4] It is classified as a hazardous waste and should be managed by a licensed waste disposal company.
-
Waste Identification and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, evacuate unnecessary personnel from the area.[4]
-
Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable container for disposal, avoiding the creation of dust.[1][5]
-
Clean the spill area thoroughly with water and decontaminate any equipment used in the cleanup.[1]
-
Prevent the spilled material from entering drains or waterways, as it is harmful to aquatic life.[4]
-
-
Container Disposal:
-
Empty containers should not be reused and should be disposed of according to official regulations.[4]
-
If permissible by local regulations, rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste.
-
-
Contacting a Licensed Waste Disposal Service:
-
Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.
-
Provide the waste disposal service with a completed waste profile sheet, including the Safety Data Sheet (SDS) for this compound.
-
Regulatory and Hazard Summary
Manganese and its compounds are subject to federal regulations. Manganese is listed as a toxic substance under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA).[6] Disposal of wastes containing manganese is controlled by a number of federal regulations.[6] For specific guidance, contact your state's Department of Environmental Protection (DEP) or your regional office of the U.S. Environmental Protection Agency (EPA).[7]
| Hazard Classification | Description |
| Acute Toxicity, Oral | May be harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[4] |
| Hazardous to the Aquatic Environment (Chronic) | Harmful to aquatic life with long lasting effects.[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. PRODUCTION, IMPORTORT, USE, AND DISPOSAL - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
Personal protective equipment for handling Manganese acetate tetrahydrate
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling Manganese acetate tetrahydrate, including detailed operational procedures and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields | Ensure a snug fit to protect against dust and splashes.[1] |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber) are recommended. Always inspect gloves for tears or holes before use.[1][2] |
| Body | Impervious clothing / Laboratory coat | A lab coat should be worn to protect street clothing. For larger quantities or risk of splashing, chemical-resistant aprons are advised.[1] |
| Respiratory | Suitable respirator | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[1][3][4] A P2 filter is recommended for dusts.[4] |
Hazard Identification and First Aid
This compound is classified as an irritant and may cause damage to organs through prolonged or repeated exposure.[5][6] It is crucial to be aware of the potential hazards and the appropriate first aid measures.
| Exposure Route | Symptoms | First Aid Measures |
| Eye Contact | Causes serious eye irritation.[5][7][8] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][5] Seek medical attention if irritation persists.[6][8] |
| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin.[5][6][8] | Immediately wash skin with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[6][9] If skin irritation occurs, seek medical advice.[6][8] |
| Inhalation | May cause respiratory tract irritation.[5][6][7][8] | Move the person to fresh air and keep them comfortable for breathing.[5][6][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Call a poison center or doctor if you feel unwell.[6][8] |
| Ingestion | May be harmful if swallowed.[5][8] | Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] If the person is conscious, rinse their mouth with water.[5][6][9] Seek immediate medical attention.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling and Use :
-
Storage :
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.
| Procedure | Instructions |
| Accidental Release | 1. Evacuate non-essential personnel from the area.[2][6] 2. Ensure adequate ventilation.[6] 3. Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[5][8] 4. Place the collected material into a suitable, labeled container for disposal.[5][8] 5. Clean the spill area thoroughly with water to remove any residual contamination.[5] 6. Prevent the spilled material from entering drains or waterways.[5][6][8] |
| Disposal | 1. All waste materials, including contaminated PPE and cleaning materials, must be disposed of in accordance with federal, state, and local regulations.[3][5][10] 2. Dispose of the chemical waste through a licensed and approved waste disposal facility.[6][8][11] 3. Do not dispose of down the drain unless permitted by local authorities.[6] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. acrosschem.com [acrosschem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. utsi.edu [utsi.edu]
- 9. Manganese Acetate, Tetrahydrate (Red Granule) - WUXI AOLIKAI FOOD TECHNOLOGY CO.,LTD. [yschemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
